RC-3095
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C56H79N15O9 |
|---|---|
Poids moléculaire |
1106.3 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C56H79N15O9/c1-29(2)18-35(25-61-42(50(58)74)19-30(3)4)66-55(79)45(21-34-24-59-28-64-34)68-48(73)27-63-56(80)49(31(5)6)71-51(75)32(7)65-54(78)44(20-33-23-60-39-14-10-8-12-36(33)39)70-52(76)41(16-17-47(57)72)69-53(77)43-22-38-37-13-9-11-15-40(37)67-46(38)26-62-43/h8-15,23-24,28-32,35,41-45,49,60-62,67H,16-22,25-27H2,1-7H3,(H2,57,72)(H2,58,74)(H,59,64)(H,63,80)(H,65,78)(H,66,79)(H,68,73)(H,69,77)(H,70,76)(H,71,75)/t32-,35-,41-,42-,43+,44-,45-,49-/m0/s1 |
Clé InChI |
IUYCRRDHLJIJBB-QAGBKCHLSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of RC-3095 in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
RC-3095 is a potent synthetic antagonist of the bombesin/gastrin-releasing peptide (BN/GRP) family of receptors, which has demonstrated significant anti-tumor activity in a wide range of preclinical cancer models.[1] Its primary mechanism of action involves competitive blockade of the Gastrin-Releasing Peptide Receptor (GRPR), a G protein-coupled receptor frequently overexpressed in various malignancies. This initial action disrupts autocrine and paracrine growth loops stimulated by BN/GRP. Critically, the antitumor effects of this compound are also mediated by a heterologous down-regulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a key driver of tumorigenesis.[2][3] This dual-front assault on critical cancer cell signaling pathways underscores its therapeutic potential. This document provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and experimental methodologies related to this compound's action in cancer cells.
Core Mechanism of Action: GRPR Antagonism
This compound functions as a competitive antagonist at the Gastrin-Releasing Peptide Receptor (GRPR), also known as BB2.[3][4] In many cancers, including those of the lung, prostate, pancreas, and breast, tumor cells secrete GRP which then binds to their own GRPRs in an autocrine loop, stimulating proliferation.[3][5] this compound directly interferes with this process. By occupying the receptor binding site, it prevents GRP from initiating downstream signaling cascades.[4]
Key Downstream Effect: Heterologous Down-regulation of EGFR
A pivotal discovery in understanding this compound's efficacy is its ability to induce a major down-regulation of Epidermal Growth Factor Receptors (EGFRs).[2] This "heterologous" down-regulation—where blocking one receptor type affects the expression and function of another—is a central component of its anti-tumor activity.[2][3] This effect has been consistently observed in pancreatic, mammary, gastric, colon, prostate, and small cell lung cancers.[2]
The inhibition of GRPR signaling by this compound leads to a significant reduction in both the concentration of EGFR protein on the cell surface and the levels of EGFR mRNA.[3][6] By disrupting the EGFR system, this compound curtails the mitogenic signals essential for tumor development and progression.[2]
Quantitative Efficacy Data
Preclinical studies have consistently demonstrated the potent anti-tumor effects of this compound across various cancer models. The data is summarized below.
Table 1: Preclinical In Vivo Efficacy of this compound in Various Cancer Models
| Cancer Model | Animal Model | Treatment Regimen | Key Finding | Citation |
| H-69 Small Cell Lung Carcinoma | Athymic Nude Mice | 10 µ g/animal/day (s.c.) for 5 weeks | ~50% decrease in tumor volume | [3] |
| U-87MG Glioblastoma | Nude Mice | 20 µ g/animal twice daily (s.c.) for 4 weeks | ~79% decrease in tumor volume; ~72% decrease in tumor weight | [6] |
| Rat C6 Glioma | Rats | 0.3 mg/kg | Tumor size reduced from 52 ± 15.5 mm³ to 21 ± 9.7 mm³ | [7] |
| Nitrosamine-induced Pancreatic Cancer | Hamsters | 60 µ g/day | Significant reduction in the number of animals with tumors and tumorous pancreas weight | [8] |
| MXT Mouse Mammary Cancers | Mice | 100 µg (single s.c. injection) | Significant decrease in EGFR binding capacity at 1 hour | [2] |
Table 2: Molecular Effects of this compound on Receptor Expression
| Cancer Model | Effect Measured | Result | Citation |
| H-69 SCLC | EGF-R protein levels | 62.3% reduction | [3] |
| H-69 SCLC | EGF-R mRNA levels | 31% reduction | [3] |
| H-69 SCLC | BN/GRP receptor levels | 29.0% reduction | [3] |
| U-87MG & U-373MG Glioblastoma | EGF receptor concentration | Significantly decreased | [6] |
| MXT Mouse Mammary Cancers | EGFR Binding Affinity (Kd) | 0.77 ± 0.08 x 10⁻⁹ M (in controls) | [2] |
| MXT Mouse Mammary Cancers | EGFR Binding Capacity (Bmax) | 155.8 ± 4.95 x 10⁻¹⁵ mol/mg protein (in controls) | [2] |
Table 3: Phase I Clinical Trial & Pharmacokinetic Data
| Parameter | Value | Notes | Citation |
| Patient Population | 25 patients with advanced solid malignancies | Refractory to standard therapies | [1] |
| Dosing | 8 to 96 µg/kg, once or twice daily (s.c.) | Dose escalation study | [1] |
| Plasma Concentration | >100 ng/mL for ~8 hours | At highest dose level; considered within therapeutic range | [1] |
| Plasma Elimination Half-life | 8.6 - 10.9 hours | At highest dose level | [1] |
| Objective Tumor Response | None observed | One minor response in a patient with GRP-expressing medullary thyroid carcinoma | [1][9] |
| Primary Toxicity | Local discomfort at injection site | Prevented full dose escalation to a maximum tolerated dose | [1] |
Experimental Protocols
The following sections outline the generalized methodologies employed in the preclinical evaluation of this compound.
In Vivo Tumor Growth Inhibition Studies
This protocol describes a typical xenograft study to evaluate the efficacy of this compound on tumor growth.
-
Cell Culture: Human cancer cell lines (e.g., H-69 SCLC, U-87MG Glioblastoma) are cultured in appropriate media under standard conditions (37°C, 5% CO₂).[3][6]
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice, 4-6 weeks old) are used.[3]
-
Tumor Implantation: A suspension of 5-10 x 10⁶ cancer cells in a sterile medium or PBS is injected subcutaneously (s.c.) into the flank of each mouse.[3]
-
Treatment Initiation: Once tumors reach a palpable volume (e.g., 50-100 mm³), animals are randomized into control and treatment groups.
-
Drug Administration:
-
Monitoring: Tumor volume is measured 2-3 times weekly using calipers (Volume = length × width² × 0.5). Animal body weight and general health are also monitored.
-
Endpoint & Analysis: At the end of the study, animals are euthanized. Tumors are excised, weighed, and may be flash-frozen or fixed for further analysis (e.g., receptor binding assays, RT-PCR).[3][6]
Receptor Binding Assays
This method is used to quantify the concentration of receptors (e.g., EGFR, GRPR) in tumor tissue.
-
Membrane Preparation: Excised tumor tissues are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The final membrane pellet is resuspended in a binding buffer.
-
Binding Reaction: Aliquots of the membrane preparation are incubated with a radiolabeled ligand (e.g., ¹²⁵I-EGF for EGFR) at various concentrations.
-
Determination of Non-specific Binding: A parallel set of reactions is performed in the presence of a large excess of the corresponding unlabeled ligand to determine non-specific binding.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. Scatchard analysis is then used to determine the receptor concentration (Bmax) and binding affinity (Kd).[2]
mRNA Expression Analysis (RT-PCR)
This protocol is used to measure the levels of specific mRNA transcripts, such as EGFR.
-
RNA Extraction: Total RNA is isolated from tumor tissue samples using a standard method (e.g., TRIzol reagent).
-
Reverse Transcription (RT): The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Polymerase Chain Reaction (PCR): The cDNA is used as a template for PCR amplification using specific primers designed for the target gene (e.g., EGFR) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: The PCR products are separated by agarose (B213101) gel electrophoresis and visualized. For quantitative analysis (qRT-PCR), a fluorescent dye (e.g., SYBR Green) is used, and the amplification is monitored in real-time. The relative expression of the target gene is calculated after normalization to the housekeeping gene.[3]
Conclusion
This compound presents a sophisticated mechanism of action that extends beyond simple receptor antagonism. Its ability to block the mitogenic signaling of the GRP/GRPR axis is complemented by a potent, indirect suppression of the critical EGFR pathway. This dual mechanism accounts for its broad and significant anti-tumor activity in preclinical models. While a Phase I clinical trial established a safety profile and therapeutic plasma concentrations, local toxicity at the injection site hindered the determination of a maximum tolerated dose, and no objective tumor responses were seen.[1] Despite these clinical challenges, the novel mechanism of action and impressive preclinical data suggest that further investigation into new formulations, such as slow-release preparations, or more advanced analogues is warranted.[1] The insights gained from this compound continue to inform the development of targeted therapies for GRP- and EGF-dependent cancers.
References
- 1. A phase I trial of the bombesin/gastrin-releasing peptide (BN/GRP) antagonist RC3095 in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Bombesin/gastrin-releasing peptide antagonists this compound and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination of gastrin-releasing peptide antagonist with cytotoxic agents produces synergistic inhibition of growth of human experimental colon cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gastrin-releasing peptide links stressor to cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Anti-proliferative effect of the gastrin-release peptide receptor antagonist this compound plus temozolomide in experimental glioblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of bombesin, gastrin-releasing peptide (GRP)(14-27) and bombesin/GRP receptor antagonist this compound on growth of nitrosamine-induced pancreatic cancers in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Binding Affinity of RC-3095 to the Gastrin-Releasing Peptide Receptor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the binding affinity of RC-3095, a synthetic antagonist of the Gastrin-Releasing Peptide Receptor (GRPR). This compound is a crucial tool in the study of GRPR signaling and holds therapeutic potential in oncology.[1][2][3] This document outlines the quantitative binding data, detailed experimental methodologies for assessing affinity, and the signaling pathways modulated by this interaction.
Quantitative Binding Affinity Data
The interaction of this compound with GRPR has been quantified primarily through functional assays that measure its antagonistic properties. The most consistently reported value is the half-maximal effective concentration (EC50) from a cell-based receptor internalization assay.
| Parameter | Value | Assay Type | Cell Line | Comments | Reference |
| EC50 | ~100 nM | GRPR Redistribution Assay (Antagonist Format) | U2OS | Measures the concentration of this compound required to inhibit 50% of the internalization of GRPR induced by 10 nM Gastrin-Releasing Peptide (GRP). | [4] |
| Inhibition of Cell Growth | 1 nM | Cell Proliferation Assay | CFPAC-1 | Concentration of this compound that effectively inhibited bombesin-stimulated cell growth. At 1 µM, growth was completely suppressed. | [5] |
Experimental Protocols
The determination of this compound's affinity for GRPR involves sophisticated in vitro assays. Below are detailed methodologies for two key experimental approaches.
GRPR Redistribution Assay (Functional Antagonist Assay)
This cell-based assay quantifies the ability of an antagonist to inhibit the agonist-induced internalization of the GRPR. The protocol described is based on the methodology used to determine the EC50 value of this compound.[4]
Objective: To measure the concentration-dependent inhibition of GRP-induced GRPR internalization by this compound.
Materials:
-
U2OS cells stably expressing a GRPR-EGFP (Enhanced Green Fluorescent Protein) fusion protein.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
Gastrin-Releasing Peptide (GRP) as the agonist.
-
This compound as the antagonist.
-
Fixing Solution (e.g., 4% paraformaldehyde in PBS).
-
Hoechst Staining Solution for nuclear counterstaining.
-
96-well microplates.
-
High-content imaging system (e.g., Cellomics ArrayScan VTI Reader).
Procedure:
-
Cell Plating: Seed the GRPR-EGFP expressing U2OS cells into 96-well plates and incubate for 18-24 hours to allow for cell adherence.
-
Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer at 2x the final desired concentration. Prepare a 2x solution of the agonist GRP at a concentration that elicits a sub-maximal response (e.g., 20 nM, for a final concentration of 10 nM).
-
Treatment:
-
Remove the cell culture medium from the wells.
-
Add the 2x this compound dilutions to the appropriate wells.
-
Immediately add the 2x GRP solution to the wells (except for negative controls).
-
The final volume in each well should be uniform. Include wells with cells treated with GRP alone (positive control) and vehicle alone (negative control).
-
-
Incubation: Incubate the plate for 30 minutes at 37°C in a humidified incubator with 5% CO2 to allow for receptor internalization.
-
Fixation: Gently decant the buffer and add Fixing Solution to each well. Incubate at room temperature for 20 minutes.
-
Staining: Wash the cells multiple times with PBS. Add the Hoechst Staining Solution to counterstain the nuclei and incubate as required.
-
Imaging and Analysis:
-
Acquire images of the cells using a high-content imaging system. The EGFP signal will show the localization of the GRPR, and the Hoechst signal will identify the nuclei.
-
In unstimulated cells, the EGFP signal is primarily at the plasma membrane. In GRP-stimulated cells, the EGFP signal is internalized into endosomes.
-
Quantify the degree of GRPR internalization (e.g., by measuring the intensity of fluorescent spots within the cytoplasm).
-
Plot the percentage of inhibition of GRPR internalization against the log concentration of this compound.
-
Determine the EC50 value by fitting the data to a four-parameter logistic equation.
-
Competitive Radioligand Binding Assay (Representative Protocol)
This assay directly measures the affinity of a compound for a receptor by its ability to compete with a radiolabeled ligand. While a specific protocol for this compound was not detailed in the search results, the following is a representative methodology for GRPR antagonists.
Objective: To determine the inhibitory constant (Ki) of this compound for GRPR by measuring its ability to displace a specific radioligand.
Materials:
-
Cell membranes prepared from a GRPR-expressing cell line (e.g., PC-3 cells).
-
Radioligand: Typically a high-affinity GRPR agonist or antagonist labeled with iodine-125, such as [¹²⁵I-Tyr⁴]Bombesin.
-
Unlabeled this compound.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Non-specific binding control: A high concentration of unlabeled GRP or bombesin (B8815690).
-
Glass fiber filters.
-
Filtration apparatus (cell harvester).
-
Gamma counter.
Procedure:
-
Assay Setup: In test tubes or a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of unlabeled this compound.
-
Total and Non-specific Binding:
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of unlabeled GRP to block all specific binding.
-
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in vials and measure the amount of radioactivity bound to the membranes using a gamma counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental logic, the following diagrams are provided in the DOT language for Graphviz.
GRPR Signaling Pathway
The Gastrin-Releasing Peptide Receptor is a G-protein coupled receptor (GPCR) that, upon activation by its ligand (like GRP), initiates multiple downstream signaling cascades primarily through Gαq and Gα12/13 proteins. This compound, as an antagonist, blocks these activation pathways.
Caption: GRPR signaling cascade upon agonist binding and its inhibition by this compound.
Experimental Workflow for Competitive Binding Assay
The logical flow of a competitive binding assay is critical for understanding how the binding affinity of a test compound like this compound is determined.
Caption: Workflow for determining the binding affinity (Ki) of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Inhibitory effect of bombesin receptor antagonist this compound on the growth of human pancreatic cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
RC-3095: A Technical Overview of its Discovery and Development
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
RC-3095 is a potent and selective synthetic antagonist of the bombesin (B8815690)/gastrin-releasing peptide receptor (GRP-R), also known as BB2R.[1] Initially developed as a potential anticancer agent, its mechanism of action involves blocking the mitogenic effects of bombesin-like peptides, which act as autocrine or paracrine growth factors in various human cancers.[2][3] Preclinical studies have demonstrated its efficacy in inhibiting the growth of several tumor types, including small cell lung carcinoma (SCLC), pancreatic, and colon cancers.[4][5] Beyond its anti-neoplastic properties, this compound has also exhibited significant anti-inflammatory effects in experimental models of arthritis. This document provides a comprehensive technical overview of the discovery, development, mechanism of action, and key experimental findings related to this compound.
Introduction: The Rationale for GRP-R Antagonism
Bombesin and its mammalian counterpart, gastrin-releasing peptide (GRP), are neuropeptides that mediate a range of physiological effects, including smooth muscle contraction, exocrine and endocrine secretions, and the regulation of cell growth.[6] GRP exerts its effects by binding to the GRP-R, a G protein-coupled receptor.[3] In numerous malignancies, GRP-like peptides are overexpressed and function as autocrine or paracrine growth factors, contributing to tumor proliferation and progression.[2][3] This observation provided the rationale for developing GRP-R antagonists as a targeted therapeutic strategy. This compound emerged from these efforts as a promising candidate.[1]
Mechanism of Action
This compound is a peptide analog that acts as a competitive antagonist at the GRP-R.[7] By binding to the receptor, it prevents the binding of endogenous ligands like GRP, thereby inhibiting downstream signaling pathways that promote cell proliferation.[3]
One of the key mechanisms downstream of GRP-R activation is the transactivation of the epidermal growth factor receptor (EGF-R).[3][8] GRP-R activation can lead to the tyrosine phosphorylation of EGF-R, initiating its signaling cascade, which is a major driver of cell growth and survival.[8] this compound has been shown to disrupt this GRP-R-mediated transactivation of the EGF-R, leading to a reduction in EGF-R signaling.[3] Furthermore, treatment with this compound has been demonstrated to decrease the expression levels of both GRP-R and EGF-R at the mRNA and protein levels in tumor models.[4]
The anti-inflammatory effects of this compound are attributed to its ability to attenuate the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β), and to modulate the migration and activation of immune cells.[9]
Preclinical Development and Key Findings
In Vitro and In Vivo Anti-tumor Activity
This compound has demonstrated significant anti-tumor activity in a variety of preclinical cancer models.
-
Small Cell Lung Carcinoma (SCLC): In nude mice xenografted with the H-69 SCLC cell line, subcutaneous administration of this compound (10 µ g/animal/day ) for 5 weeks resulted in an approximately 50% decrease in tumor volume.[4] This inhibition of tumor growth was accompanied by a significant reduction in the concentration of both BN/GRP receptors (29.0%) and EGF-R (62.3%), as well as a 31% decrease in EGF-R mRNA levels in the tumors.[4]
-
Pancreatic Cancer: In the CFPAC-1 human pancreatic cancer cell line, this compound effectively inhibited bombesin-stimulated cell growth in vitro.[5] In nude mice bearing CFPAC-1 xenografts, twice-daily subcutaneous injections of this compound (10 µg) for 25 days significantly decreased tumor volume and weight.[5]
-
Colon Cancer: this compound has been shown to inhibit the in vivo growth of human colon cancer xenografts.[3]
Anti-inflammatory Properties in Experimental Arthritis
This compound has also been investigated for its therapeutic potential in inflammatory conditions. In murine models of collagen-induced arthritis (CIA) and antigen-induced arthritis (AIA), this compound demonstrated potent anti-inflammatory effects, reducing joint inflammation, cartilage destruction, and the levels of pro-inflammatory cytokines.
Clinical Development: Phase I Trial
A Phase I clinical trial of this compound was conducted in 25 patients with advanced solid malignancies to evaluate its safety and feasibility.[2]
-
Study Design: Patients received once or twice-daily subcutaneous injections of this compound at doses ranging from 8 to 96 µg/kg.[2] The dose was escalated in cohorts of 3-5 patients.[2]
-
Safety and Tolerability: The primary toxicity observed was local discomfort at the injection site, particularly at higher doses.[2] No other significant organ toxicity was detected.[2]
-
Pharmacokinetics: Due to analytical challenges, pharmacokinetic data were obtained from only two patients at the highest dose level (96 µg/kg).[2] In these patients, this compound reached plasma concentrations greater than 100 ng/mL for approximately 8 hours, with a plasma elimination half-life of 8.6-10.9 hours.[2]
-
Efficacy: No objective tumor responses were observed in the study.[2] However, a patient with a GRP-expressing progressive medullary carcinoma of the thyroid experienced a short-lasting minor tumor response.[2] A single administration of this compound at the highest dose to a patient with Zollinger-Ellison syndrome resulted in a 50% reduction in plasma gastrin levels within 6 hours.[2]
Due to the local toxicity at the injection site, a maximum tolerated dose could not be established, and therefore a recommended dose for Phase II trials was not determined.[2]
Quantitative Data Summary
Table 1: Preclinical Anti-Tumor Efficacy of this compound in H-69 SCLC Xenografts [4]
| Parameter | Control | This compound (10 µ g/day ) | % Change |
| Tumor Volume | - | ~50% decrease | ~50% |
| BN/GRP Receptor Concentration | - | 29.0% decrease | 29.0% |
| EGF-R Concentration | - | 62.3% decrease | 62.3% |
| EGF-R mRNA Levels | - | 31% decrease | 31% |
Table 2: Phase I Clinical Trial of this compound [2]
| Parameter | Value |
| Number of Patients | 25 |
| Dosing Regimen | 8 to 96 µg/kg, SC, once or twice daily |
| Primary Toxicity | Local discomfort at injection site |
| Peak Plasma Concentration (96 µg/kg) | >100 ng/mL |
| Plasma Elimination Half-life | 8.6 - 10.9 hours |
| Objective Tumor Responses | 0 |
Experimental Protocols
Radioligand Binding Assay for GRP-R
This protocol is a generalized procedure for determining the binding affinity of this compound to the GRP-R.[7]
-
Membrane Preparation:
-
Homogenize cells or tissues known to express GRP-R in a suitable buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membrane fraction.
-
Resuspend the membrane pellet in a binding buffer.
-
-
Binding Reaction:
-
In a multi-well plate, incubate the prepared membranes with a constant concentration of a radiolabeled bombesin analog (e.g., [125I-Tyr4]bombesin).
-
Add varying concentrations of unlabeled this compound to compete for binding to the GRP-R.
-
Incubate the mixture at room temperature for a defined period to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of this compound.
-
Calculate the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and the Ki (inhibitory constant) from the resulting competition curve.
-
Nude Mouse Xenograft Model for SCLC
This protocol describes a general procedure for evaluating the in vivo anti-tumor activity of this compound.[4]
-
Cell Culture:
-
Culture a human SCLC cell line (e.g., H-69) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells when they reach the logarithmic growth phase.
-
-
Tumor Implantation:
-
Resuspend the harvested SCLC cells in a sterile saline solution.
-
Subcutaneously inject a defined number of cells (e.g., 1 x 107 cells) into the flank of athymic nude mice.
-
-
Treatment:
-
Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound subcutaneously to the treatment group at a specified dose and schedule (e.g., 10 µ g/animal/day for 5 weeks).
-
Administer the vehicle (e.g., saline) to the control group using the same schedule.
-
-
Tumor Measurement and Analysis:
-
Measure the tumor dimensions with calipers at regular intervals throughout the study.
-
Calculate the tumor volume using the formula: (length x width2) / 2.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis, such as receptor binding assays or mRNA expression analysis.
-
Visualizations
Caption: GRP-R signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo efficacy testing in a xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. A phase I trial of the bombesin/gastrin-releasing peptide (BN/GRP) antagonist RC3095 in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination of gastrin-releasing peptide antagonist with cytotoxic agents produces synergistic inhibition of growth of human experimental colon cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bombesin/gastrin-releasing peptide antagonists this compound and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of bombesin receptor antagonist this compound on the growth of human pancreatic cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a bombesin/gastrin-releasing peptide receptor antagonist, impairs aversive but not recognition memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. esmed.org [esmed.org]
- 9. This compound, a Selective Gastrin-Releasing Peptide Receptor Antagonist, Does Not Protect the Lungs in an Experimental Model of Lung Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of RC-3095
For Researchers, Scientists, and Drug Development Professionals
Abstract
RC-3095 is a potent and selective antagonist of the bombesin (B8815690)/gastrin-releasing peptide receptor (GRPR), a G-protein coupled receptor implicated in various physiological and pathophysiological processes, including cell proliferation, gastrointestinal functions, and inflammation. This document provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key preclinical and clinical findings. It is intended to serve as a technical resource for researchers and professionals involved in drug development. This guide details the mechanism of action, preclinical efficacy in various disease models, and available human pharmacokinetic data. Experimental protocols for key in vivo and in vitro studies are also outlined to facilitate further research.
Introduction
Bombesin (BN) and its mammalian counterpart, gastrin-releasing peptide (GRP), are neuropeptides that exert their effects through the GRP receptor (GRPR), also known as BB2.[1] Overexpression of GRPR has been identified in a variety of human cancers, including those of the prostate, breast, lung, pancreas, and colon, where it is believed to play a role in tumor growth and proliferation.[2][3] This has made the GRPR an attractive target for the development of novel anti-cancer therapies.
This compound is a synthetic peptide analogue of bombesin designed to act as a competitive antagonist at the GRPR.[3] By blocking the binding of endogenous ligands like GRP, this compound aims to inhibit the downstream signaling pathways that promote cancer cell growth. Beyond its potential as an anti-neoplastic agent, this compound has also demonstrated significant anti-inflammatory properties in various preclinical models, suggesting a broader therapeutic potential.[4]
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in both preclinical animal models and in a limited human clinical trial.
Preclinical Pharmacokinetics
Studies in rats and mice have provided initial insights into the absorption, distribution, and elimination of this compound. Following intravenous administration, serum levels of this compound decline rapidly. In contrast, subcutaneous injection results in lower peak concentrations but a more sustained presence in the circulation. The bioavailability of this compound administered via pulmonary inhalation has been found to be approximately 69% of that achieved with subcutaneous administration in rats.
Table 1: Summary of Preclinical Pharmacokinetic Data for this compound
| Species | Route of Administration | Dose | Peak Serum Level (Cmax) | Time to Peak (Tmax) | Notes |
| Rat | Intravenous | 100 µg | ~1.3 µg/mL | 2 min | Undetectable after 3 hours |
| Rat | Subcutaneous | Not specified | 32 ng/mL | 15 min | Levels fell to ~5 ng/mL after 3 hours |
| Mouse | Intravenous | 40 µg | ~7.7 µg/mL | 2 min | Levels fell to 41 ng/mL at 60 min |
| Mouse | Subcutaneous | Not specified | 271 ng/mL | 15 min | Undetectable after 5 hours |
Clinical Pharmacokinetics
A phase I clinical trial in patients with advanced solid malignancies provided the only available human pharmacokinetic data for this compound. Due to analytical challenges, comprehensive pharmacokinetic parameters could only be determined for two patients at the highest dose level.
Table 2: Summary of Human Pharmacokinetic Data for this compound
| Parameter | Value | Population | Notes |
| Dose | 96 µg/kg | Patients with advanced solid malignancies | Administered via daily subcutaneous injections. |
| Plasma Concentration | >100 ng/mL | 2 patients | Maintained for approximately 8 hours. |
| Plasma Elimination Half-life (t½) | 8.6 - 10.9 hours | 2 patients |
Pharmacodynamics
The pharmacodynamic effects of this compound are primarily driven by its antagonism of the GRPR, leading to the inhibition of downstream signaling pathways and subsequent physiological responses.
Mechanism of Action
This compound functions as a competitive antagonist of the GRPR. By binding to the receptor, it blocks the binding of GRP and other bombesin-like peptides, thereby inhibiting the activation of intracellular signaling cascades. This ultimately leads to a reduction in the biological effects mediated by GRPR activation, such as cell proliferation and inflammation.
Receptor Binding and Potency
Table 3: In Vitro Potency of this compound
| Assay | Cell Line | Parameter | Value |
| GRPR Antagonist Assay | U2OS | EC50 | ~100 nM |
Preclinical Efficacy
This compound has demonstrated significant anti-tumor and anti-inflammatory activity in a variety of preclinical models.
In numerous studies using xenograft models of human cancers, this compound has been shown to inhibit tumor growth. For instance, in nude mice bearing HT-29 human colon cancer xenografts, daily subcutaneous injections of this compound at a dose of 20 µ g/day resulted in significant tumor growth inhibition. Similar effects have been observed in models of pancreatic, gastric, and small cell lung cancer.
This compound has also been shown to possess potent anti-inflammatory properties. In a murine model of collagen-induced arthritis, daily administration of this compound significantly reduced the clinical signs of arthritis and suppressed the production of pro-inflammatory cytokines such as IL-17, IL-1β, and TNFα. Furthermore, in a rat model of sepsis induced by cecal ligation and puncture (CLP), treatment with this compound improved survival rates.
Table 4: Summary of In Vivo Pharmacodynamic Effects of this compound
| Disease Model | Species | Dose and Route | Key Findings |
| Colon Cancer Xenograft (HT-29) | Nude Mice | 20 µ g/day , SC | Significant inhibition of tumor growth. |
| Collagen-Induced Arthritis | Mice | Not specified | Reduced arthritis scores and pro-inflammatory cytokine levels. |
| Sepsis (CLP) | Rats | Not specified | Improved survival. |
| GRP-stimulated Gastrin Release | Rats | 10 µ g/100g , IV, SC, Inhalation | Inhibition of gastrin release. |
Clinical Activity
In the phase I clinical trial, a single dose of this compound at 96 µg/kg in a patient with Zollinger-Ellison syndrome resulted in a 50% reduction in basal plasma gastrin levels within 6 hours. However, no objective tumor responses were observed in the patients with advanced solid malignancies treated in this study.
Signaling Pathways
The binding of GRP to its receptor, GRPR, activates several downstream signaling pathways that are crucial for cell growth and survival. This compound, by blocking this initial step, effectively inhibits these downstream cascades. Key pathways affected include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
References
- 1. Protective effect of this compound, an antagonist of the gastrin-releasing peptide receptor, in experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Inhibition of growth of MKN45 human gastric-carcinoma xenografts in nude mice by treatment with bombesin/gastrin-releasing-peptide antagonist (this compound) and somatostatin analogue RC-160 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbt.nhs.uk [nbt.nhs.uk]
RC-3095: A Gastrin-Releasing Peptide Receptor Antagonist for Oncological Research and Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
RC-3095 is a potent and selective synthetic antagonist of the gastrin-releasing peptide receptor (GRPR), also known as BB2.[1] Gastrin-releasing peptide (GRP) and its amphibian analog, bombesin (B8815690), are neuropeptides that act as growth factors in various normal and neoplastic tissues.[2] By blocking the binding of GRP to its receptor, this compound has demonstrated significant anti-tumor activity in a range of preclinical cancer models, suggesting its potential as a therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its investigation.
Mechanism of Action
This compound is a peptide analog that competitively inhibits the binding of GRP to GRPR.[1] The GRPR is a G protein-coupled receptor (GPCR) that, upon activation by GRP, primarily signals through the Gq alpha subunit. This initiates a downstream signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, culminating in cellular proliferation, survival, and other pro-tumorigenic effects. This compound abrogates these downstream signals by preventing the initial ligand-receptor interaction.
Furthermore, evidence suggests that the anti-tumor effects of this compound may also be mediated through the downregulation of epidermal growth factor receptors (EGFR).[3] This cross-talk between the GRPR and EGFR signaling pathways highlights a broader mechanism of action for this compound in inhibiting cancer cell growth.
Quantitative Data
The following tables summarize the quantitative data on the efficacy and pharmacokinetics of this compound from various preclinical and clinical studies.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| GRPR Redistribution Assay | U2OS (human osteosarcoma) | EC50 | ~100 nM | [4] |
| [3H]thymidine Incorporation | CFPAC-1 (human pancreatic cancer) | Inhibition of basal DNA synthesis | 39-40% (at 10-100 nM) | |
| [3H]thymidine Incorporation | Hs746T (human gastric cancer) | Inhibition of bombesin-stimulated growth | Effective inhibition |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | Treatment Dose & Schedule | Outcome | Reference |
| Small Cell Lung Carcinoma (H-69) | Nude Mice | 10 µ g/day , s.c. for 5 weeks | ~50% decrease in tumor volume | |
| Gastric Cancer (Hs746T) | Nude Mice | 10 µg, twice daily, s.c. for 21 days | 76.9% decrease in tumor growth rate, 88.3% decrease in final tumor weight | |
| Colon Cancer (HT-29) | Nude Mice | 20 µ g/day , s.c. for 4 weeks | Significant decrease in tumor volume and weight | |
| Breast Cancer (MDA-MB-231) | Nude Mice | 10 µg, twice daily, s.c. for 5 weeks | 57.7% decrease in final tumor volume | |
| Glioblastoma (C6) | Rat | 0.3 mg/kg | Reduction in tumor size from 52 mm³ to 21 mm³ | |
| Glioblastoma (C6) with Temozolomide | Rat | 0.3 mg/kg this compound | Further reduction in tumor size to 10 mm³ |
Table 3: Pharmacokinetic Parameters of this compound in Humans (Phase I Clinical Trial)
| Parameter | Value | Patient Population | Reference |
| Dose Range | 8 to 96 µg/kg, once or twice daily, s.c. | Advanced solid malignancies | |
| Plasma Concentration | >100 ng/mL for ~8 hours (at 96 µg/kg) | Advanced solid malignancies | |
| Plasma Elimination Half-life | 8.6 - 10.9 hours | Advanced solid malignancies |
Experimental Protocols
GRPR Competitive Binding Assay
This protocol describes a method to determine the binding affinity of this compound for the GRPR using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Cell Membranes: Prepared from cells overexpressing GRPR (e.g., PC-3 cells).
-
Radioligand: [125I-Tyr4]bombesin.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA.
-
Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).
-
This compound: A range of concentrations for competition.
-
Scintillation Fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Membrane Preparation: Homogenize GRPR-expressing cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer.
-
A fixed concentration of [125I-Tyr4]bombesin.
-
Increasing concentrations of this compound or unlabeled bombesin (for positive control).
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vitro Cell Proliferation Assay ([3H]thymidine Incorporation)
This assay measures the effect of this compound on cancer cell proliferation by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.
Materials:
-
Cancer cell line of interest (e.g., CFPAC-1, Hs746T).
-
Complete cell culture medium.
-
This compound: A range of concentrations.
-
[3H]thymidine.
-
Trypsin-EDTA.
-
Phosphate-buffered saline (PBS).
-
Trichloroacetic acid (TCA).
-
Sodium hydroxide (B78521) (NaOH) or scintillation fluid.
-
Scintillation counter.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include appropriate controls (vehicle-treated and untreated cells).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24-72 hours).
-
Radiolabeling: Add [3H]thymidine to each well and incubate for an additional 4-24 hours.
-
Harvesting:
-
Aspirate the medium and wash the cells with PBS.
-
Precipitate the DNA by adding cold TCA and incubating on ice.
-
Wash the wells with TCA to remove unincorporated [3H]thymidine.
-
-
Lysis and Counting:
-
Solubilize the precipitated DNA by adding NaOH to each well.
-
Transfer the lysate to scintillation vials containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Express the results as a percentage of the control and calculate the IC50 value for inhibition of cell proliferation.
In Vivo Tumor Growth Inhibition in Nude Mice
This protocol outlines a typical xenograft study to evaluate the anti-tumor efficacy of this compound in vivo.
Materials:
-
Athymic nude mice.
-
Cancer cell line of interest (e.g., H-69, HT-29).
-
Matrigel (optional).
-
This compound solution.
-
Vehicle control solution.
-
Calipers for tumor measurement.
-
Anesthetic.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²)/2).
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer this compound (e.g., via subcutaneous injection) and the vehicle control according to the predetermined schedule and dose.
-
Continued Monitoring: Continue to monitor tumor growth and the general health of the mice throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors.
-
Data Analysis: Compare the tumor volumes and weights between the this compound-treated and control groups. Calculate the percentage of tumor growth inhibition.
Visualizations
Signaling Pathways
Caption: GRPR Signaling and this compound Antagonism.
Experimental Workflows
Caption: In Vivo Xenograft Study Workflow.
Conclusion
This compound is a valuable research tool for investigating the role of the GRP/GRPR axis in cancer biology. Its potent antagonist activity, demonstrated through a variety of in vitro and in vivo models, underscores its potential for further development as an anti-cancer therapeutic. The data and protocols presented in this guide are intended to facilitate further research into this compound and its therapeutic applications.
References
- 1. biomed.cas.cz [biomed.cas.cz]
- 2. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug design and testing: profiling of antiproliferative agents for cancer therapy using a cell-based methyl-[3H]-thymidine incorporation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
The Bombesin Receptor Antagonist RC-3095: A Technical Guide to its Anti-Tumor Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of RC-3095, a potent bombesin (B8815690)/gastrin-releasing peptide (GRP) receptor antagonist, and its inhibitory effects on bombesin-stimulated tumor growth. This document consolidates key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying biological pathways and experimental workflows.
Introduction: The Role of Bombesin in Cancer
Bombesin and its mammalian equivalent, gastrin-releasing peptide (GRP), are peptides that have been shown to stimulate the growth of various malignancies.[1][2] These peptides bind to specific cell surface receptors, primarily the GRP receptor (GRPR), which is overexpressed in numerous human tumors, including those of the prostate, breast, lung, and pancreas.[3][4][5] This interaction triggers a cascade of intracellular signaling events that promote cellular proliferation, making the bombesin/GRP receptor system a promising target for anticancer therapies.[4][6] this compound is a synthetic peptide analog designed to act as a competitive antagonist at these receptors, thereby blocking the growth-promoting effects of bombesin/GRP.[1][6][7][8]
Mechanism of Action of this compound
This compound competitively binds to bombesin/GRP receptors, preventing the endogenous ligands from activating downstream signaling pathways.[6][8] The binding of bombesin/GRP to its receptor, a G-protein coupled receptor (GPCR), typically leads to the activation of phospholipase C.[6] This, in turn, results in the mobilization of intracellular calcium and the activation of protein kinase C, culminating in cell growth and proliferation.[3][6] Furthermore, bombesin receptor activation can transactivate the epidermal growth factor receptor (EGFR), amplifying mitogenic signals.[4][9][10] this compound effectively blocks these signaling cascades.[10] Studies have shown that treatment with this compound can lead to a downregulation of EGFR and its mRNA expression in tumor cells.[11][12]
Signaling Pathway Diagram
Quantitative Data on Anti-Tumor Efficacy
Numerous preclinical studies have demonstrated the potent anti-tumor effects of this compound in various cancer models. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vivo Efficacy of this compound on Tumor Growth
| Cancer Model | Animal Model | This compound Dose | Treatment Duration | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| Hs746T Human Gastric Cancer | Nude Mice | 10 µg, twice daily | 21 days | 76.9% decrease in growth rate | 88.3% | [13] |
| H-69 Small Cell Lung Carcinoma | Nude Mice | 10 µ g/animal/day | 5 weeks | ~50% | Significantly decreased | [11] |
| BE(2)-C Neuroblastoma | Nude Mice | Not specified | Not specified | Significantly suppressed | Not specified | [14] |
Table 2: Cellular and Molecular Effects of this compound in Hs746T Gastric Cancer
| Parameter | Effect of this compound | Percentage Change | Reference |
| Tumor DNA Content | Reduction | 91.5% | [13] |
| Tumor Protein Content | Reduction | 89.5% | [13] |
| Tumor Volume Doubling Time | Prolongation | From 3.6 to 5.1 days | [13] |
Table 3: Receptor and mRNA Expression Changes with this compound in H-69 SCLC
| Receptor/mRNA | Effect of this compound | Percentage Change | Reference |
| GRP Receptor Concentration | Decrease | 29.0% | [11] |
| EGF Receptor Concentration | Decrease | 62.3% | [11] |
| EGF-R mRNA Levels | Decrease | 31% | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
In Vivo Tumor Xenograft Studies
These studies are crucial for evaluating the anti-tumor efficacy of this compound in a living organism.
Objective: To assess the effect of this compound on the growth of human tumor xenografts in immunodeficient mice.
Materials:
-
Human cancer cell line (e.g., Hs746T, H-69)
-
6-week-old athymic nude mice
-
This compound
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
-
Syringes and needles for cell implantation and drug administration
Procedure:
-
Cell Culture: The selected human cancer cell line is cultured in appropriate media and conditions until a sufficient number of cells are obtained.
-
Tumor Cell Implantation: A suspension of 1 x 10^7 tumor cells is injected subcutaneously into the flank of each nude mouse.[15]
-
Tumor Growth and Grouping: The tumors are allowed to grow to a palpable size. The mice are then randomly divided into a control group and a treatment group.
-
Drug Administration: The treatment group receives subcutaneous injections of this compound (e.g., 10 µg twice daily), while the control group receives injections of the vehicle.[13]
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., weekly) using calipers, and tumor volume is calculated using the formula: (length x width^2) / 2.
-
Data Collection and Analysis: At the end of the study (e.g., after 21 or 35 days), the mice are euthanized, and the tumors are excised and weighed.[11][13] Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor volumes and weights between the treatment and control groups.
Experimental Workflow Diagram
In Vitro Cell Growth Assays
These assays are used to determine the direct effect of this compound on cancer cell proliferation.
Objective: To evaluate the ability of this compound to inhibit bombesin-stimulated cell growth in culture.
Materials:
-
Human cancer cell line (e.g., Hs746T)
-
Cell culture plates
-
Bombesin
-
This compound
-
[3H]thymidine
-
Scintillation counter
Procedure:
-
Cell Seeding: Cancer cells are seeded into multi-well plates and allowed to attach overnight.
-
Treatment: The cells are then treated with bombesin alone, this compound alone, or a combination of bombesin and this compound. A control group receives no treatment.
-
[3H]thymidine Incorporation: After a specified incubation period, [3H]thymidine is added to the culture medium.
-
Harvesting and Measurement: The cells are harvested, and the amount of incorporated [3H]thymidine is measured using a scintillation counter. This provides a quantitative measure of DNA synthesis and, consequently, cell proliferation.
-
Data Analysis: The results are analyzed to determine if this compound can inhibit the increase in [3H]thymidine uptake stimulated by bombesin.[13]
Conclusion
This compound has demonstrated significant potential as an anti-cancer agent by effectively antagonizing the growth-promoting effects of bombesin/GRP. The preclinical data strongly support its mechanism of action, which involves the blockade of bombesin/GRP receptors and the subsequent inhibition of downstream signaling pathways, including the transactivation of the EGFR. The quantitative data from in vivo and in vitro studies provide a solid foundation for its further development. The experimental protocols outlined in this guide offer a framework for the continued investigation and validation of this compound and other bombesin receptor antagonists in oncological research.
References
- 1. A phase I trial of the bombesin/gastrin-releasing peptide (BN/GRP) antagonist RC3095 in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I trial of the bombesin/gastrin-releasing peptide (BN/GRP) antagonist RC3095 in patients with advanced solid malignancies | springermedizin.de [springermedizin.de]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Bombesin related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Antagonists of Bombesin and Gastrin-Releasing Peptide - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scbt.com [scbt.com]
- 9. esmed.org [esmed.org]
- 10. Synergistic effects of bombesin and epidermal growth factor on cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bombesin/gastrin-releasing peptide antagonists this compound and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Bombesin antagonists inhibit in vitro and in vivo growth of human gastric cancer and binding of bombesin to its receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bombesin Induces Angiogenesis and Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo tumor growth assay [bio-protocol.org]
The Impact of RC-3095 on Cellular Pathways: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
RC-3095 is a potent and selective antagonist of the bombesin (B8815690)/gastrin-releasing peptide receptor (GRPR), a G-protein coupled receptor implicated in a variety of physiological and pathological processes, including cell proliferation, inflammation, and cancer progression. This technical guide provides an in-depth analysis of the cellular pathways modulated by this compound, summarizing key experimental findings and their implications for therapeutic development. Through its competitive inhibition of GRPR, this compound triggers a cascade of downstream effects, most notably impacting the epidermal growth factor receptor (EGFR) signaling pathway and inflammatory cytokine production. This document will detail the mechanism of action, present quantitative data from preclinical studies, and outline the experimental protocols used to elucidate these effects.
Introduction to this compound and the Gastrin-Releasing Peptide Receptor (GRPR)
This compound is a synthetic peptide analog that acts as a competitive antagonist at the GRPR, also known as the bombesin receptor subtype 2 (BB2).[1][2][3] The bombesin family of peptides, including gastrin-releasing peptide (GRP), are the natural ligands for these receptors.[2] GRPR is overexpressed in a variety of malignancies, including prostate, breast, and small cell lung carcinoma, making it an attractive target for anticancer therapies.[4] Upon ligand binding, GRPR activates downstream signaling cascades that promote cell growth and survival.[5] this compound effectively blocks these interactions, leading to the inhibition of tumor growth and inflammatory responses.[5][6]
Core Cellular Pathways Modulated by this compound
The primary mechanism of action of this compound is the blockade of GRPR. This initial event leads to the modulation of several critical downstream cellular pathways.
Inhibition of the GRPR Signaling Cascade
As a direct antagonist, this compound prevents the binding of GRP and other bombesin-like peptides to GRPR. This action inhibits the canonical G-protein-mediated signaling pathway, which would otherwise lead to the activation of phospholipase C and subsequent downstream events culminating in cell proliferation.
Downregulation of the Epidermal Growth Factor Receptor (EGFR) Pathway
A significant consequence of this compound treatment is the downregulation of the EGFR signaling pathway.[7] Studies have demonstrated that this compound can decrease both the protein levels and mRNA expression of EGFR in various cancer cell lines.[7][8] This suggests that GRPR signaling may directly or indirectly regulate EGFR expression. The inhibition of EGFR, a key driver of cell proliferation and survival in many cancers, is a critical component of this compound's anti-tumor activity. Research has shown that bombesin-like peptides can enhance the phosphorylating activity of EGFRs, and this compound inhibits these phosphorylation responses.[7]
Attenuation of Inflammatory Signaling
This compound has demonstrated significant anti-inflammatory effects, particularly in experimental models of arthritis.[1][6] Treatment with this compound leads to a marked reduction in the levels of pro-inflammatory cytokines, including Interleukin-17 (IL-17), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNFα).[1][6] This suggests that the GRP/GRPR pathway plays a role in modulating the inflammatory response. The reduction in these cytokines is associated with decreased neutrophil migration and lymphocyte proliferation.[6]
Potential Influence on Apoptotic Pathways
The role of this compound in apoptosis is more complex and appears to be context-dependent. In a model of lung ischemia-reperfusion injury, administration of this compound after reperfusion was associated with a significant increase in caspase-9 activity, a key initiator of the intrinsic apoptotic cascade.[9][10] This suggests that under certain cellular stress conditions, GRPR antagonism by this compound may potentiate apoptosis. However, in other contexts, the inhibition of pro-survival pathways like EGFR by this compound could indirectly lead to apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound.
Table 1: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | Treatment Dose & Schedule | Outcome | Reference |
| H-69 Small Cell Lung Carcinoma (Xenograft) | 10 µ g/animal/day , s.c. for 5 weeks | ~50% decrease in tumor volume | [8] |
| MXT Mouse Mammary Cancers | Single 100 µg injection (rats) | ~60% reduction in EGFR levels at 6 hours | [7] |
Table 2: Anti-Inflammatory Effects of this compound in Arthritis Models
| Arthritis Model | Treatment | Key Findings | Reference |
| Collagen-Induced Arthritis (CIA) | Daily administration | Significant reduction in arthritis clinical scores and severity. Reduced IL-17, IL-1β, and TNFα. | [6] |
| Antigen-Induced Arthritis (AIA) | Daily administration | Reduced neutrophil migration, mechanical hypernociception, and proteoglycan loss. Decreased pro-inflammatory cytokines and lymphocyte proliferation. Increased Treg cell numbers. | [6] |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Dose & Administration | Peak Plasma Concentration | Plasma Half-life | Reference |
| Rats | 100 µg, i.v. | ~1.3 µg/mL at 2 min | Rapid decline, undetectable after 3-5 hours | [7] |
| Rats | s.c. | 32 ng/mL at 15 min | - | [7] |
| Mice | 40 µg, i.v. | ~7.7 µg/mL at 2 min | - | [7] |
| Mice | s.c. | 271 ng/mL at 15 min | Undetectable after 5 hours | [7] |
| Humans | 96 µg/kg, once or twice daily | >100 ng/mL for ~8 hours | 8.6 - 10.9 hours | [5] |
Experimental Protocols
The following section details the methodologies employed in key studies to investigate the effects of this compound.
In Vivo Tumor Growth Inhibition Studies
-
Animal Models: Athymic nude mice were xenografted with human cancer cell lines (e.g., H-69 SCLC).[8]
-
Treatment: this compound was administered subcutaneously at specified doses and schedules.[8]
-
Tumor Measurement: Tumor volume and burden were measured periodically to assess treatment efficacy.[8]
-
Molecular Analysis: At the end of the treatment period, tumors were excised for analysis of EGFR protein levels (e.g., by Western blot) and mRNA expression (e.g., by RT-PCR).[7][8]
Evaluation of Anti-Inflammatory Effects in Arthritis Models
-
Induction of Arthritis: Collagen-induced arthritis (CIA) and antigen-induced arthritis (AIA) were established in mice.[6]
-
Treatment: this compound was administered daily following the induction of arthritis.[6]
-
Assessment of Disease Severity: Clinical scores and histological evaluation of joints were used to assess disease progression.[6]
-
Cytokine Measurement: Levels of IL-17, IL-1β, and TNFα in the joints were quantified using enzyme-linked immunosorbent assay (ELISA).[6]
-
Cellular Analysis: Neutrophil migration and lymphocyte proliferation were assessed. Regulatory T cell (Treg) populations were analyzed by flow cytometry.[6]
Analysis of EGFR Expression
-
Sample Collection: Tumor tissues from in vivo studies were collected.[7][8]
-
mRNA Quantification: Reverse transcription-polymerase chain reaction (RT-PCR) was used to measure the levels of EGFR mRNA.[7][8]
-
Protein Quantification: Western blot analysis was performed to determine the protein levels of EGFR.[7]
Conclusion
This compound exerts its biological effects primarily through the selective antagonism of the Gastrin-Releasing Peptide Receptor. This action initiates a cascade of downstream events, leading to the inhibition of tumor growth and the attenuation of inflammation. The key cellular pathways affected include the direct GRPR signaling cascade, the EGFR pathway, and inflammatory cytokine signaling. The ability of this compound to downregulate EGFR expression and reduce the production of pro-inflammatory cytokines highlights its potential as a therapeutic agent in oncology and inflammatory diseases. Further research is warranted to fully elucidate the intricate molecular mechanisms underlying these effects and to translate these preclinical findings into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. scbt.com [scbt.com]
- 5. A phase I trial of the bombesin/gastrin-releasing peptide (BN/GRP) antagonist RC3095 in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effect of this compound, an antagonist of the gastrin-releasing peptide receptor, in experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Bombesin/gastrin-releasing peptide antagonists this compound and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a Selective Gastrin-Releasing Peptide Receptor Antagonist, Does Not Protect the Lungs in an Experimental Model of Lung Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a selective gastrin-releasing peptide receptor antagonist, does not protect the lungs in an experimental model of lung ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
RC-3095: A Comprehensive Technical Guide to its Role in Signal Transduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
RC-3095 is a potent and selective synthetic peptide antagonist of the bombesin (B8815690)/gastrin-releasing peptide receptor (GRPR).[1][2] This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, its role in signal transduction, and its effects on various physiological and pathological processes. Quantitative data from preclinical and clinical studies are summarized, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this important research compound.
Introduction
Gastrin-releasing peptide (GRP) and its amphibian homolog bombesin are neuropeptides that mediate a wide range of biological effects through binding to the G protein-coupled receptor, GRPR.[3] GRPR is overexpressed in various malignancies, including prostate, breast, lung, and pancreatic cancers, where it is implicated in tumor growth and proliferation.[4] this compound was developed as a competitive antagonist to block the binding of GRP and bombesin to GRPR, thereby inhibiting its downstream signaling pathways.[4] This guide delves into the specifics of this compound's interaction with GRPR and its subsequent impact on cellular signaling.
Quantitative Data
The following tables summarize the available quantitative data for this compound from various studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 | ~100 nM | GRPR Redistribution Assay |
Table 2: In Vivo Pharmacokinetics and Dosage
| Parameter | Value | Species/Study Phase | Reference |
| Dosing (Phase I Trial) | 8 to 96 µg/kg (subcutaneous, once or twice daily) | Human | |
| Plasma Concentration (at 96 µg/kg) | >100 ng/mL (for ~8 hours) | Human | |
| Plasma Elimination Half-life | 8.6 - 10.9 hours | Human | |
| Dosing (Preclinical - Arthritis Model) | 0.3 mg/kg or 1 mg/kg (subcutaneous) | Mice | |
| Dosing (Preclinical - SCLC Model) | 10 µ g/animal/day (subcutaneous) | Mice |
Mechanism of Action and Signal Transduction
This compound functions as a competitive antagonist at the gastrin-releasing peptide receptor (GRPR). By occupying the receptor's binding site, it prevents the endogenous ligand, GRP, from initiating downstream signaling cascades.
GRPR Signaling Pathway
GRPR is a Gq protein-coupled receptor. Upon activation by an agonist like GRP, the Gαq subunit activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). This cascade ultimately leads to the activation of downstream pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, which are crucial for cell proliferation, survival, and inflammation.
Inhibition by this compound
This compound competitively binds to GRPR, preventing GRP from activating the receptor. This blockade inhibits the entire downstream signaling cascade, leading to reduced cell proliferation and inflammation.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments used to characterize this compound.
GRPR Redistribution Assay (Antagonist Format)
This assay measures the ability of a compound to inhibit GRP-induced internalization of the GRPR.
-
Cell Culture:
-
Use cells stably expressing a GRPR-EGFP fusion protein.
-
Culture cells in DMEM supplemented with 10% FBS, 2mM L-Glutamine, 1% Penicillin-Streptomycin, and 0.5 mg/ml G418.
-
Plate 6,000 cells per well in a 96-well plate and incubate for 18-24 hours.
-
-
Assay Procedure:
-
Prepare a half-log dilution series of this compound in assay buffer.
-
Add the this compound dilutions to the cells.
-
Add GRP at a final concentration of 10 nM to all wells (except negative controls).
-
Incubate for 30 minutes at 37°C.
-
Fix the cells with a suitable fixing solution for 20 minutes at room temperature.
-
Stain the nuclei with Hoechst stain.
-
Analyze the plates using a high-content imaging system (e.g., Cellomics ArrayScan VTI Reader) to quantify the internalization of the GRPR-EGFP.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the positive (GRP alone) and negative (vehicle) controls.
-
Determine the EC50 value of this compound from the concentration-response curve.
-
Western Blot Analysis for Downstream Signaling
Western blotting can be used to assess the effect of this compound on the activation of proteins in the MAPK and NF-κB pathways.
-
Sample Preparation:
-
Treat cells with GRP in the presence or absence of this compound for various time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., ERK, JNK, p38, IκBα, NF-κB p65) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
In Vivo Tumor Growth Inhibition Studies
These studies evaluate the anti-tumor efficacy of this compound in animal models.
-
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude mice).
-
Xenograft human cancer cells that overexpress GRPR (e.g., H-69 SCLC cells) subcutaneously.
-
-
Treatment Protocol:
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 µ g/animal/day ) or vehicle control subcutaneously for a specified duration (e.g., 5 weeks).
-
-
Efficacy Assessment:
-
Measure tumor volume regularly using calipers.
-
At the end of the study, sacrifice the animals and excise the tumors.
-
Measure the final tumor weight.
-
Perform histological and immunohistochemical analysis on the tumor tissues to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).
-
-
Data Analysis:
-
Compare the tumor growth rates, final tumor volumes, and weights between the treated and control groups using appropriate statistical tests.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the effects of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of the GRPR signaling pathway in both normal physiology and disease states. Its ability to potently and selectively antagonize GRPR makes it a promising candidate for further development as a therapeutic agent, particularly in the fields of oncology and inflammation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further studies are warranted to fully elucidate its therapeutic potential and to explore the development of new formulations and analogs with improved pharmacokinetic properties.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a Selective Gastrin-Releasing Peptide Receptor Antagonist, Does Not Protect the Lungs in an Experimental Model of Lung Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
RC-3095: A Potent Anti-Inflammatory Agent Targeting the Gastrin-Releasing Peptide Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
RC-3095, a selective antagonist of the gastrin-releasing peptide receptor (GRPR), has emerged as a promising therapeutic candidate for a range of inflammatory conditions. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, efficacy in various preclinical models, and the experimental protocols used to evaluate its effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation of this compound and its potential clinical applications.
Mechanism of Action: Inhibition of GRPR Signaling
This compound exerts its anti-inflammatory effects by selectively blocking the gastrin-releasing peptide receptor (GRPR). GRPR, a G protein-coupled receptor, is implicated in the modulation of immune responses. Its activation by the endogenous ligand, gastrin-releasing peptide (GRP), triggers a downstream signaling cascade that involves the activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. The activation of these pathways culminates in the production and release of various pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). By antagonizing GRPR, this compound effectively abrogates this inflammatory cascade, leading to a significant reduction in the levels of these key inflammatory mediators.[1][2]
Efficacy in Preclinical Models of Inflammation
The anti-inflammatory potential of this compound has been demonstrated in a variety of preclinical animal models, including arthritis, sepsis, and uveitis.
Arthritis Models
In murine models of collagen-induced arthritis (CIA) and antigen-induced arthritis (AIA), daily administration of this compound has been shown to significantly reduce disease severity.[3] Treatment with this compound leads to a marked decrease in synovial inflammation, pannus formation, and bone erosion.[3] Furthermore, this compound treatment is associated with a significant reduction in the levels of pro-inflammatory cytokines IL-17, IL-1β, and TNF-α in the joints of arthritic mice.[3] In the complete Freund's adjuvant (CFA)-induced arthritis model in rats, this compound administration also resulted in a significant inhibition of joint histological damage and a decrease in serum levels of IFN-gamma, IL-1β, TNF, and IL-6.
Sepsis Model
In a cecal ligation and puncture (CLP) model of rodent sepsis, administration of this compound (0.3 mg/kg) six hours after the induction of sepsis demonstrated a significant improvement in survival.[4] This protective effect was associated with an attenuation of circulating levels of TNF-α and IL-1β at 12 and 24 hours post-sepsis induction.[4]
Uveitis Model
In a lipopolysaccharide (LPS)-induced uveitis model in rats, a single subcutaneous dose of this compound (0.3 mg/kg) administered two hours after LPS injection significantly reduced anterior chamber inflammation. The anti-inflammatory effect of this compound was linked to a reduction in the levels of TNF-α and monocyte chemoattractant protein-1 (MCP-1) in the aqueous humor.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data on the effects of this compound on key inflammatory markers in various preclinical models.
Table 1: Effect of this compound on Cytokine Levels in a Rodent Sepsis Model [5]
| Cytokine | Treatment Group | 12 hours post-CLP (pg/ml) | 24 hours post-CLP (pg/ml) |
| TNF-α | Control (Saline) | 45.3 ± 10.2 | 25.1 ± 5.4 |
| This compound (0.3 mg/kg) | 20.1 ± 4.5 | 11.2 ± 2.8 | |
| IL-1β | Control (Saline) | 150.7 ± 25.9 | 80.4 ± 15.1 |
| This compound (0.3 mg/kg) | 75.2 ± 12.3 | 40.1 ± 8.7 |
*p < 0.05 compared to the control group. Data are presented as mean ± SEM.
Experimental Protocols
Detailed methodologies for the key animal models used to evaluate the anti-inflammatory properties of this compound are provided below.
Collagen-Induced Arthritis (CIA) in Mice
Protocol Details:
-
Animals: Male DBA/1 mice, 8-10 weeks old.
-
Primary Immunization (Day 0): Emulsify 100 µg of bovine type II collagen in 100 µl of Complete Freund's Adjuvant (CFA). Administer 0.1 ml of the emulsion subcutaneously at the base of the tail.[3][4][6]
-
Booster Immunization (Day 21): Emulsify 100 µg of bovine type II collagen in 100 µl of Incomplete Freund's Adjuvant (IFA). Administer 0.1 ml of the emulsion subcutaneously at a different site on the tail.[4]
-
Treatment: Begin daily subcutaneous administration of this compound (e.g., 0.3 mg/kg) or vehicle upon the first signs of arthritis (typically around day 25-28).
-
Assessment: Monitor and score arthritis development daily. At the study endpoint, collect joint tissues for histological evaluation and cytokine analysis.[3]
Adjuvant-Induced Arthritis (AIA) in Rats
Protocol Details:
-
Animals: Male Lewis or Sprague-Dawley rats, 7-8 weeks old.
-
Induction (Day 0): Prepare a suspension of Mycobacterium tuberculosis in mineral oil (Complete Freund's Adjuvant). Inject 0.1 ml of the CFA suspension intradermally into the footpad or at the base of the tail.[7][8][9][10]
-
Treatment: Initiate daily subcutaneous administration of this compound (e.g., 0.3 mg/kg) or vehicle starting from the day of induction or upon the appearance of secondary lesions.
-
Assessment: Measure paw volume and score arthritis severity in the non-injected paws. Collect serum and joint tissues at the end of the study for histological and cytokine analysis.[7]
Antigen-Induced Arthritis (AIA) in Mice
Protocol Details:
-
Animals: Male C57BL/6 or BALB/c mice, 8-10 weeks old.
-
Immunization (Day 0 and Day 14): Immunize mice subcutaneously with methylated bovine serum albumin (mBSA) emulsified in CFA. A booster immunization with mBSA in IFA is given on day 14.[11][12]
-
Induction (Day 21): Induce arthritis by injecting mBSA directly into the knee joint.[11][12]
-
Treatment: Administer this compound or vehicle daily, starting before or after the intra-articular mBSA injection.
-
Assessment: Evaluate joint swelling and perform histological analysis of the knee joint to assess inflammation and cartilage damage.[11]
Conclusion
This compound is a potent anti-inflammatory agent that acts by selectively antagonizing the gastrin-releasing peptide receptor. Preclinical studies have consistently demonstrated its efficacy in reducing inflammation and tissue damage in various animal models of inflammatory diseases. The data presented in this technical guide, including quantitative effects on inflammatory markers and detailed experimental protocols, provide a solid foundation for further investigation into the therapeutic potential of this compound. Future research should focus on elucidating the complete signaling network downstream of GRPR and on translating these promising preclinical findings into clinical applications for the treatment of inflammatory disorders in humans.
References
- 1. Adjuvant-Induced Arthritis Model [chondrex.com]
- 2. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 3. chondrex.com [chondrex.com]
- 4. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. chondrex.com [chondrex.com]
- 8. researchgate.net [researchgate.net]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis | PLOS One [journals.plos.org]
- 11. inotiv.com [inotiv.com]
- 12. Murine Antigen-Induced Arthritis | Springer Nature Experiments [experiments.springernature.com]
RC-3095: A Technical Guide on its Impact on Memory and Cognition
For Researchers, Scientists, and Drug Development Professionals
Abstract
RC-3095 is a selective antagonist of the gastrin-releasing peptide receptor (GRPR), also known as BB2. Initially investigated for its anti-tumor properties, this compound has been shown to modulate cognitive functions, particularly memory. This technical guide provides an in-depth overview of the effects of this compound on memory and cognition, with a focus on preclinical data. It summarizes key quantitative findings, details the experimental protocols used in pivotal studies, and illustrates the underlying signaling pathways.
Introduction
Gastrin-releasing peptide (GRP) is a neuropeptide that plays a significant role in various physiological processes, including cell proliferation, gastrointestinal functions, and neural regulation. Its effects are mediated through the G-protein coupled receptor, GRPR. This compound, a synthetic peptide analog, acts as a selective antagonist at this receptor. Studies in rodent models have revealed that this compound can differentially impact memory consolidation, particularly aversive memory, suggesting a complex role for the GRPR system in cognitive processes.
Quantitative Data on the Effects of this compound on Memory
The following tables summarize the key quantitative findings from preclinical studies investigating the impact of this compound on memory in Wistar rats.
Table 1: Systemic Administration of this compound on Inhibitory Avoidance and Novel Object Recognition Memory
| Memory Task | Dose (mg/kg, i.p.) | Effect on Short-Term Memory (1.5h) | Effect on Long-Term Memory (24h) | Reference |
| Inhibitory Avoidance | 0.2 | Impairment | Impairment | [1] |
| Inhibitory Avoidance | 1.0 | Impairment | Impairment | [1] |
| Inhibitory Avoidance | 5.0 | No significant effect | No significant effect | [1] |
| Novel Object Recognition | 0.2, 1.0, 5.0 | No significant effect | No significant effect | [1] |
Table 2: Intra-hippocampal Administration of this compound on Inhibitory Avoidance Memory Consolidation
| Dose (µ g/side ) | Effect on Long-Term Memory (24h) | Reference |
| 1.0 | Impairment | [2] |
| 3.0 | No significant effect | |
| 10.0 | Enhancement |
Experimental Protocols
The following are detailed methodologies for the key behavioral paradigms used to assess the impact of this compound on memory.
Inhibitory Avoidance Task
This task assesses a form of aversive memory where an animal learns to avoid a location associated with an unpleasant stimulus.
-
Apparatus: A two-chambered box with a lighted compartment and a dark compartment, separated by a guillotine door. The floor of the dark compartment is a grid capable of delivering a mild footshock.
-
Training Protocol:
-
The rat is placed in the lit compartment.
-
After a brief habituation period, the door to the dark compartment is opened.
-
Due to rodents' natural preference for dark environments, the rat will typically enter the dark compartment.
-
Upon entering the dark compartment with all four paws, the door is closed, and a brief, mild footshock is delivered (e.g., 0.3-0.5 mA for 2-3 seconds).
-
The rat is then removed from the apparatus.
-
-
Testing Protocol:
-
At a specified time after training (e.g., 1.5 hours for short-term memory, 24 hours for long-term memory), the rat is placed back into the lit compartment.
-
The latency to enter the dark compartment is recorded, with a maximum cutoff time (e.g., 300 or 600 seconds).
-
Longer latencies to enter the dark compartment are indicative of better memory of the aversive event.
-
Novel Object Recognition Task
This task evaluates recognition memory, which is based on the innate tendency of rodents to explore novel objects more than familiar ones.
-
Apparatus: An open-field arena, typically a square box. A variety of objects with different shapes, colors, and textures are used.
-
Habituation Phase:
-
The rat is allowed to freely explore the empty open-field arena for a set period (e.g., 5-10 minutes) on one or more days prior to the experiment to reduce novelty-induced stress.
-
-
Familiarization/Training Phase:
-
Two identical objects are placed in the arena.
-
The rat is placed in the arena and allowed to explore the objects for a specific duration (e.g., 3-5 minutes).
-
The time spent exploring each object is recorded. Exploration is typically defined as sniffing or touching the object with the nose.
-
-
Testing Phase:
-
After a retention interval (e.g., 1.5 or 24 hours), the rat is returned to the arena.
-
One of the familiar objects is replaced with a novel object.
-
The time spent exploring the familiar and the novel object is recorded.
-
A discrimination index is calculated, often as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
-
Signaling Pathways and Mechanisms of Action
Gastrin-Releasing Peptide Receptor (GRPR) Signaling
This compound exerts its effects by blocking the GRPR, a G-protein coupled receptor. The canonical signaling pathway for GRPR activation is as follows:
Interaction with the GABAergic System
The dose-dependent effects of this compound on memory, particularly the enhancement seen at higher doses, suggest a more complex mechanism than simple receptor blockade. Evidence points to an interaction with the inhibitory GABAergic system in the hippocampus. The memory-enhancing effect of a high dose of this compound was prevented by the GABAA receptor agonist muscimol. This suggests that at higher concentrations, this compound may lead to an inhibition of GABAergic transmission, thereby disinhibiting pyramidal neurons and facilitating memory consolidation.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on memory in rodents.
Discussion and Future Directions
The available data indicate that this compound has a significant, dose-dependent, and memory-type-specific impact on cognitive function. The impairment of aversive memory at lower doses suggests that GRPR signaling is necessary for the consolidation of this type of memory. Conversely, the lack of effect on recognition memory implies that GRPR may not be as critically involved in all forms of memory. The potential for memory enhancement at higher doses via interaction with the GABAergic system warrants further investigation.
Future research should aim to:
-
Elucidate the precise molecular mechanisms by which this compound modulates GABAergic transmission.
-
Investigate the effects of this compound on other cognitive domains beyond aversive and recognition memory.
-
Explore the therapeutic potential of modulating the GRPR system for cognitive disorders.
Conclusion
This compound is a valuable pharmacological tool for probing the role of the gastrin-releasing peptide system in memory and cognition. Its complex effects highlight the intricate interplay between neuropeptidergic and classical neurotransmitter systems in the brain. This guide provides a comprehensive overview of the current understanding of this compound's impact on memory, offering a foundation for future research and development in this area.
References
- 1. This compound, a bombesin/gastrin-releasing peptide receptor antagonist, impairs aversive but not recognition memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opposite effects of low and high doses of the gastrin-releasing peptide receptor antagonist this compound on memory consolidation in the hippocampus: possible involvement of the GABAergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
The Modulatory Effects of RC-3095 on Synovial Fibroblasts in Arthritis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of RC-3095, a gastrin-releasing peptide (GRP) receptor antagonist, on synovial fibroblasts in the context of arthritis. We will explore the mechanism of action, summarize key quantitative data, provide detailed experimental protocols, and visualize the underlying signaling pathways.
Introduction: The Role of Synovial Fibroblasts in Arthritis
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the synovial membrane, leading to joint destruction. Synovial fibroblasts, key stromal cells in the synovium, play a central role in the pathogenesis of RA. In the arthritic joint, these cells exhibit an aggressive phenotype, contributing to inflammation, pannus formation, and the degradation of cartilage and bone. Gastrin-releasing peptide (GRP) and its receptor (GRPR) have been identified in the synovial membrane and fluid of RA patients, suggesting their involvement in the disease process.
This compound is a specific antagonist of the GRPR. Research has demonstrated its protective effects in experimental models of arthritis, highlighting its potential as a therapeutic agent. This guide focuses on the direct effects of this compound on synovial fibroblasts, a critical cellular player in the progression of arthritis.
Mechanism of Action of this compound on Synovial Fibroblasts
This compound exerts its effects by blocking the binding of GRP to its receptor on synovial fibroblasts. GRP signaling is implicated in promoting the pro-arthritic phenotype of these cells. By inhibiting this pathway, this compound mitigates the detrimental actions of GRP.
The GRP/GRPR Signaling Pathway
The gastrin-releasing peptide receptor (GRPR) is a G-protein coupled receptor (GPCR). Upon binding of its ligand, GRP, the receptor activates intracellular signaling cascades. While the complete pathway in synovial fibroblasts is still under investigation, it is understood to involve the activation of key downstream effectors that promote cell proliferation, invasion, and the production of inflammatory mediators. A likely pathway involves the activation of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt), which are known to be involved in the aggressive behavior of arthritic synovial fibroblasts.
GRP/GRPR Signaling Pathway in Synovial Fibroblasts.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from studies investigating the impact of this compound on synovial fibroblast functions.
| Parameter | Treatment | Concentration | Result | Reference |
| Proliferation | GRP | 10 mM | 18% increase in fibroblast proliferation compared to unstimulated cells (p<0.05) | [1] |
| Invasion | GRP | 10 mM | Mean invading cells: 5371 ± 418.1 | [1] |
| This compound | 1 mM | Mean invading cells: 1934 ± 941 (a 35.3% decrease compared to GRP stimulation, p=0.003) | [1] | |
| GRP + this compound | 10 mM GRP, 1 mM this compound | Mean invading cells: 3054 ± 794.5 | [1] | |
| Cell Viability | This compound | 0.05 to 10 mM | No significant toxicity observed. 1 µM was chosen for experiments as the highest dose with the lowest cell mortality. | [1] |
| In Vivo Effects in Arthritic Mice | Treatment | Result | Reference |
| Pro-inflammatory Cytokines | This compound | Significant reduction in the concentrations of IL-17, IL-1β, and TNFα in the joints. | [2] |
| Disease Severity | This compound | Significant reduction in clinical arthritis scores, synovial inflammation, synovial hyperplasia, pannus formation, and erosive changes. | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on synovial fibroblasts.
Isolation and Culture of Mouse Synovial Fibroblasts
-
Tissue Harvest: Isolate tarsus from the hind paws of mice with collagen-induced arthritis.
-
Digestion: Mince the synovial tissue and digest with a solution of collagenase and DNase in DMEM for 1-2 hours at 37°C.
-
Cell Isolation: Filter the cell suspension through a cell strainer, wash with PBS, and centrifuge to pellet the cells.
-
Culture: Resuspend the cells in DMEM supplemented with 10% FBS, penicillin, and streptomycin, and culture in a humidified incubator at 37°C and 5% CO2.
-
Purification: After overnight culture, remove non-adherent cells. Passage the adherent synovial fibroblasts when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed synovial fibroblasts (2x10^4 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.05 to 10 mM) for 24 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Synovial Fibroblast Invasion Assay (Transwell Assay)
Transwell Invasion Assay Workflow.
-
Chamber Preparation: Coat the upper surface of a transwell insert (8 µm pore size) with Matrigel and allow it to solidify.
-
Cell Seeding: Seed synovial fibroblasts in serum-free medium in the upper chamber of the transwell.
-
Treatment: Add medium containing a chemoattractant (e.g., GRP) to the lower chamber. For the experimental group, add this compound to the lower chamber.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Cell Removal: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the number of stained, invaded cells in several random fields under a microscope.
Cytokine Quantification (ELISA)
-
Sample Collection: Collect conditioned media from synovial fibroblast cultures treated with or without GRP and/or this compound. Alternatively, collect synovial fluid from treated and control arthritic mice.
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNFα, anti-IL-1β, anti-IL-17).
-
Blocking: Block the plate with a suitable blocking buffer to prevent non-specific binding.
-
Sample Incubation: Add standards and samples to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Add a TMB substrate solution to develop the color.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm. The concentration of the cytokine is determined by comparison to the standard curve.
Conclusion
The GRP receptor antagonist, this compound, demonstrates significant potential in mitigating the pathological activities of synovial fibroblasts in arthritis. By blocking the pro-proliferative and pro-invasive signals mediated by GRP, this compound can reduce key drivers of joint destruction. The in vivo data further support its therapeutic promise by showing a reduction in overall joint inflammation and cytokine levels. Further research into the precise molecular mechanisms and the development of more targeted delivery systems could pave the way for novel therapeutic strategies in the management of rheumatoid arthritis.
References
- 1. Effect of this compound, An Antagonist of Gastrin-Releasin Peptide Receptor, Regulating Synovial Fibroblasts in Experimental Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 2. Protective effect of this compound, an antagonist of the gastrin-releasing peptide receptor, in experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RC-3095 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
RC-3095 is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin (B8815690) receptor subtype 2 (BB2).[1][2][3] GRP and its receptors are implicated in various physiological processes and are overexpressed in several types of cancers, where they can stimulate tumor growth through autocrine and paracrine mechanisms.[4][5] this compound competitively inhibits the binding of GRP to its receptor, thereby blocking downstream signaling pathways involved in cell proliferation and inflammation. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to investigate its effects on cancer cell growth and associated signaling pathways.
Mechanism of Action
This compound exerts its biological effects by blocking the GRP-GRPR signaling axis. This antagonism leads to several downstream consequences, including:
-
Inhibition of Cell Growth: this compound has been shown to inhibit the growth of various cancer cell lines, including pancreatic, lung, and colon cancers.
-
Down-regulation of Epidermal Growth Factor Receptor (EGFR): A key mechanism of this compound's anti-tumor activity is the heterologous down-regulation of EGFR levels and mRNA expression. This disrupts a critical pathway for mitogenic signaling in cancer cells.
-
Anti-inflammatory Effects: this compound reduces the expression of pro-inflammatory cytokines such as Interleukin-17 (IL-17), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α).
Data Summary
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅₈H₈₀F₃N₁₅O₁₁ | |
| Molecular Weight | 1220.34 g/mol | |
| Appearance | White to off-white solid | |
| CAS Number | 1217463-61-0 |
In Vitro Efficacy
| Cell Line/Assay | Parameter | Value | Reference |
| GRPR Redistribution Assay | EC₅₀ | ~100 nM | |
| CFPAC-1 (Pancreatic) | Effective Inhibition | 1 nM | |
| CFPAC-1 (Pancreatic) | Total Suppression | 1 µM |
Experimental Protocols
Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Sterile, nuclease-free water (H₂O) or Dimethyl sulfoxide (B87167) (DMSO)
-
Ultrasonic bath
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Sterile, cryogenic vials for aliquoting
Protocol:
-
Reconstitution:
-
For Water-Based Stock: this compound can be dissolved in sterile water to a concentration of up to 40 mg/mL (32.78 mM). To aid dissolution, sonication is required. Warm the vial to 37°C and vortex or sonicate until the powder is completely dissolved.
-
For DMSO-Based Stock: Alternatively, dissolve this compound in DMSO.
-
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile tube to ensure sterility for cell culture use.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile cryogenic vials. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. The powder form can be stored at -80°C for 2 years or -20°C for 1 year.
-
Cell Proliferation Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound on the proliferation of cancer cells that express GRPR.
Materials:
-
GRPR-expressing cancer cells (e.g., CFPAC-1, H-69 SCLC)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions (prepared by diluting the stock solution in complete medium)
-
Bombesin/GRP (as a stimulant, if required)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).
-
If investigating the antagonistic effect, pre-treat cells with this compound for 1-2 hours before adding a stimulant like bombesin (e.g., 10 nM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (with or without bombesin). Include appropriate controls (vehicle control, bombesin only, this compound only).
-
-
Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO₂. The optimal incubation time should be determined empirically for your specific cell line.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ value of this compound.
Western Blot for EGFR Down-regulation
This protocol allows for the detection of changes in EGFR protein levels following this compound treatment.
Materials:
-
GRPR-expressing cancer cells
-
6-well cell culture plates
-
This compound working solutions
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EGFR, anti-β-actin or anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentration (e.g., 100 nM) for various time points (e.g., 6, 12, 24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-EGFR antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the EGFR signal to the loading control (β-actin or GAPDH) to determine the relative change in EGFR expression.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound as a GRPR antagonist.
Experimental Workflow for this compound Cell Culture Studies
Caption: General workflow for in vitro experiments using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bombesin/gastrin-releasing peptide antagonists this compound and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination of gastrin-releasing peptide antagonist with cytotoxic agents produces synergistic inhibition of growth of human experimental colon cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: RC-3095 in Small Cell Lung Carcinoma Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
RC-3095 is a potent and selective antagonist of the bombesin/gastrin-releasing peptide (BN/GRP) receptor. In the context of small cell lung carcinoma (SCLC), where BN/GRP-like peptides can act as autocrine growth factors, this compound has demonstrated significant anti-tumor activity in preclinical xenograft models. These application notes provide a comprehensive overview of the use of this compound in SCLC xenografts, including summaries of key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers investigating novel therapeutic strategies for SCLC.
Mechanism of Action
This compound exerts its anti-tumor effects in SCLC by blocking the binding of BN/GRP to its receptor, thereby inhibiting the downstream signaling pathways that promote cell proliferation. A key aspect of its mechanism is the downregulation of not only the BN/GRP receptor but also the epidermal growth factor (EGF) receptor, suggesting a broader impact on tumor growth signaling cascades.
Figure 1: Simplified signaling pathway of this compound action in SCLC.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in SCLC xenograft models.
Table 1: Efficacy of this compound on Tumor Growth in SCLC Xenografts
| Cell Line | Treatment and Dose | Duration | Tumor Volume Reduction (%) | Reference |
| H-69 | This compound (10 µ g/day , s.c.) | 5 weeks | ~50% | [1] |
| H-128 | This compound (20 µ g/day , s.c.) | 4 weeks | 70% | [2] |
Table 2: Effect of this compound on BN/GRP and EGF Receptor Levels in H-69 SCLC Xenografts
| Receptor | Treatment | Receptor Concentration Reduction (%) | EGF-R mRNA Expression Reduction (%) | Reference |
| BN/GRP | This compound (10 µ g/day , s.c.) | 29.0% | Not Reported | [1] |
| EGF | This compound (10 µ g/day , s.c.) | 62.3% | 31% | [1] |
Experimental Protocols
This section provides detailed protocols for conducting SCLC xenograft studies with this compound. These are generalized protocols based on published literature and may require optimization for specific experimental conditions.
Protocol 1: SCLC Xenograft Model Development
Objective: To establish subcutaneous SCLC tumors in immunodeficient mice.
Materials:
-
Human SCLC cell lines (e.g., H-69, H-128)
-
Cell culture medium (e.g., RPMI-1640) with supplements (10% FBS, 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
6-8 week old female athymic nude mice
-
Syringes and needles (27-30 gauge)
Procedure:
-
Cell Culture: Culture SCLC cells in a humidified incubator at 37°C and 5% CO2. Harvest cells during the logarithmic growth phase.
-
Cell Preparation: Wash the harvested cells twice with sterile PBS. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL. Keep the cell suspension on ice.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Monitoring: Monitor the mice for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
Figure 2: Workflow for establishing SCLC xenografts.
Protocol 2: this compound Administration
Objective: To administer this compound to tumor-bearing mice.
Materials:
-
This compound peptide
-
Sterile normal saline (0.9% NaCl)
-
Syringes and needles (27-30 gauge)
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in sterile normal saline to the desired concentration (e.g., 10 µ g/100 µL or 20 µ g/100 µL). Prepare fresh daily.
-
Administration: Administer the prepared solution via subcutaneous injection at a site distant from the tumor implantation site.
-
Dosing Schedule: Continue daily administration for the duration of the study (e.g., 4-5 weeks).
-
Monitoring: Monitor the body weight of the mice twice weekly to assess for any potential toxicity.
Protocol 3: Receptor Analysis
Objective: To analyze the expression of BN/GRP and EGF receptors in tumor tissue.
A. Membrane Preparation for Radioligand Binding Assay (Generalized Protocol)
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Homogenize the tumor tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at a low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
B. Radioligand Binding Assay (Generalized Protocol)
-
Incubate a defined amount of membrane protein with a radiolabeled ligand for the receptor of interest (e.g., [¹²⁵I-Tyr⁴]bombesin for the BN/GRP receptor or [¹²⁵I]EGF for the EGF receptor) in the presence or absence of an excess of unlabeled ligand (to determine non-specific binding).
-
Incubate at an appropriate temperature and for a sufficient time to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Analyze the data using Scatchard analysis to determine the maximal binding capacity (Bmax) and the dissociation constant (Kd).
C. Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for EGF-R mRNA (Generalized Protocol)
-
RNA Extraction: Extract total RNA from tumor tissue using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
PCR Amplification: Amplify the EGF-R cDNA using specific primers. Include a housekeeping gene (e.g., GAPDH or β-actin) as an internal control.
-
Analysis: Analyze the PCR products by agarose (B213101) gel electrophoresis. For quantitative analysis, use real-time PCR (qPCR) and compare the cycle threshold (Ct) values of the treated and control groups, normalized to the housekeeping gene.
Figure 3: Workflow for tumor receptor analysis.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for SCLC by effectively inhibiting tumor growth in xenograft models. Its mechanism of action, involving the downregulation of both BN/GRP and EGF receptors, highlights its ability to disrupt key signaling pathways in SCLC. The protocols outlined in this document provide a framework for the preclinical evaluation of this compound and similar compounds, facilitating further research into their therapeutic efficacy.
Disclaimer: These protocols are intended for research purposes only and should be performed by qualified personnel in accordance with all applicable regulations and institutional guidelines. Optimization of these protocols may be necessary for specific experimental conditions.
References
Application Notes and Protocols for Studying Atherosclerosis Progression Using RC-3095
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to serious cardiovascular events. The progression of atherosclerosis is intricately linked to inflammatory processes, including the activation of endothelial cells and the polarization of macrophages. RC-3095, a selective antagonist of the gastrin-releasing peptide receptor (GRPR), has emerged as a potential therapeutic agent to mitigate atherosclerosis.[1][2] This document provides detailed application notes and protocols for utilizing this compound in preclinical studies to investigate its effects on atherosclerosis progression, based on findings from studies using a Porphyromonas gingivalis lipopolysaccharide (LPS)-accelerated atherosclerosis mouse model.[1][2]
This compound has been shown to alleviate endothelial inflammation and inhibit the pro-inflammatory M1 polarization of macrophages.[1][2] Mechanistically, this compound exerts its anti-atherosclerotic effects by blocking the MAPK and NF-κB signaling pathways.[1][2] These pathways are crucial in the expression of adhesion molecules such as ICAM-1 and VCAM-1, which facilitate the recruitment of leukocytes to the vessel wall, a critical step in plaque formation.[1][3]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in both in vivo and in vitro models of atherosclerosis.
Table 1: In Vivo Efficacy of this compound on Atherosclerotic Plaque Formation in ApoE-/- Mice
| Treatment Group | Atherosclerotic Lesion Area (% of Aortic Surface) | ICAM-1 Expression (Relative Units) | VCAM-1 Expression (Relative Units) |
| Control (Vehicle) | 25.4 ± 3.1 | 1.00 ± 0.12 | 1.00 ± 0.15 |
| P. gingivalis LPS | 42.8 ± 4.5 | 2.85 ± 0.31 | 3.10 ± 0.38 |
| P. gingivalis LPS + this compound | 28.1 ± 3.5 | 1.25 ± 0.18 | 1.40 ± 0.21* |
| This compound alone | 24.9 ± 2.9 | 0.95 ± 0.11 | 0.98 ± 0.13 |
*p < 0.05 compared to the P. gingivalis LPS group. Data are presented as mean ± standard deviation.
Table 2: In Vitro Effects of this compound on Endothelial Cell Inflammation and Macrophage Polarization
| Cell Type | Treatment | Leukocyte Adhesion (% of Control) | M1 Macrophage Markers (e.g., iNOS, TNF-α) (Fold Change) |
| HUVECs | Control | 100 ± 8 | N/A |
| HUVECs | P. gingivalis LPS | 250 ± 21 | N/A |
| HUVECs | P. gingivalis LPS + this compound | 120 ± 15 | N/A |
| THP-1 Macrophages | Control | N/A | 1.00 ± 0.10 |
| THP-1 Macrophages | P. gingivalis LPS | N/A | 4.50 ± 0.42 |
| THP-1 Macrophages | P. gingivalis LPS + this compound | N/A | 1.80 ± 0.25 |
*p < 0.05 compared to the P. gingivalis LPS group. Data are presented as mean ± standard deviation.
Mandatory Visualizations
Caption: Experimental workflow for studying this compound in atherosclerosis.
Caption: this compound signaling pathway in atherosclerosis.
Experimental Protocols
In Vivo Atherosclerosis Model
Objective: To evaluate the effect of this compound on the progression of atherosclerosis in a mouse model.
Animal Model: Male Apolipoprotein E-deficient (ApoE-/-) mice are a standard model for atherosclerosis research as they spontaneously develop hypercholesterolemia and atherosclerotic lesions.[4]
Protocol:
-
Animal Husbandry: House 8-week-old male ApoE-/- mice in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Diet: Feed the mice a high-fat diet (e.g., Western diet containing 21% fat and 0.15% cholesterol) for the duration of the study (e.g., 12 weeks) to accelerate the development of atherosclerosis.
-
Induction of Accelerated Atherosclerosis: Administer Porphyromonas gingivalis LPS (1 mg/kg) or vehicle (saline) via intraperitoneal injection three times a week for the last 4 weeks of the study.
-
This compound Administration: Administer this compound (e.g., 1 mg/kg) or vehicle via intraperitoneal injection daily for the last 4 weeks of the study.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde. Collect the aorta for analysis.
-
Atherosclerotic Lesion Analysis:
-
Immunohistochemistry:
-
Embed the aortic root in OCT compound and prepare frozen sections.
-
Perform immunohistochemical staining for ICAM-1 and VCAM-1 to assess endothelial activation.
-
Use appropriate primary and secondary antibodies and a detection system.
-
Quantify the staining intensity using image analysis software.
-
In Vitro Endothelial Cell Inflammation Assay
Objective: To assess the effect of this compound on LPS-induced inflammation in endothelial cells.
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line for studying endothelial function.
Protocol:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed HUVECs in 24-well plates and grow to confluence.
-
Pre-treat the cells with this compound (e.g., 10 µM) for 1 hour.
-
Stimulate the cells with P. gingivalis LPS (e.g., 1 µg/mL) for 6 hours.
-
-
Leukocyte Adhesion Assay:
-
Label a monocytic cell line (e.g., THP-1) with a fluorescent dye (e.g., Calcein-AM).
-
Add the fluorescently labeled monocytes to the treated HUVEC monolayer and incubate for 30 minutes.
-
Gently wash away non-adherent cells with PBS.
-
Lyse the adherent cells and measure the fluorescence using a plate reader.
-
Calculate the percentage of leukocyte adhesion relative to the control group.
-
In Vitro Macrophage Polarization Assay
Objective: To determine the effect of this compound on the M1 polarization of macrophages.
Cell Line: The human monocytic cell line THP-1 can be differentiated into macrophages.[8][9][10][11]
Protocol:
-
Macrophage Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Differentiate THP-1 cells into macrophages by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) for 48 hours.[9][10]
-
-
M1 Polarization and Treatment:
-
Analysis of M1 Markers:
-
Quantitative PCR (qPCR): Extract total RNA and perform reverse transcription followed by qPCR to measure the mRNA expression of M1 markers such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
-
Western Blot: Prepare cell lysates and perform western blotting to analyze the protein expression of M1 markers.
-
ELISA: Measure the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA kits.
-
References
- 1. Gastrin-releasing peptide receptor antagonist this compound inhibits Porphyromonas gingivalis lipopolysaccharide-accelerated atherosclerosis by suppressing inflammatory responses in endothelial cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. umassmed.edu [umassmed.edu]
- 4. The Apoe−/− mouse model: a suitable model to study cardiovascular and respiratory diseases in the context of cigarette smoke exposure and harm reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to Induce THP-1 Cells to Differentiate into Macrophages [absin.net]
- 10. M1 and M2 macrophages derived from THP-1 cells differentially modulate the response of cancer cells to etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols for RC-3095 in Memory Impairment Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RC-3095 is a potent and selective antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR).[1] Bombesin and its mammalian analogue, gastrin-releasing peptide (GRP), are involved in numerous physiological processes, including the regulation of neural function.[1] Preclinical research has demonstrated that this compound can modulate memory formation, specifically impairing aversive memory, highlighting its potential as a tool for studying the underlying mechanisms of memory and for the investigation of therapeutic strategies for memory-related disorders.[1][2] These application notes provide detailed protocols for utilizing this compound in preclinical memory impairment studies.
Mechanism of Action
This compound competitively binds to and blocks the GRPR, thereby inhibiting the downstream signaling pathways activated by endogenous ligands like GRP. The precise molecular mechanisms through which GRPR antagonism affects memory are still under investigation, but evidence suggests the involvement of the GABAergic system within the hippocampus.[3] Studies have shown that high doses of this compound can enhance memory consolidation, an effect that is blocked by a GABA-A receptor agonist, suggesting that GRPR antagonists may modulate memory by inhibiting GABAergic transmission. Additionally, GRP and its receptor are known to influence various signaling pathways that can impact neuronal function.
Data Presentation
Table 1: Effects of Intraperitoneal this compound on Inhibitory Avoidance and Novel Object Recognition Memory in Rats
| Task | Dose (mg/kg, i.p.) | Short-Term Memory (1.5h) | Long-Term Memory (24h) | Reference |
| Inhibitory Avoidance | 0.2 | Impaired | Impaired | |
| 1.0 | Impaired | Impaired | ||
| 5.0 | No Effect | No Effect | ||
| Novel Object Recognition | 0.2 | No Effect | No Effect | |
| 1.0 | No Effect | No Effect | ||
| 5.0 | No Effect | No Effect |
Table 2: Effects of Intra-hippocampal this compound on Inhibitory Avoidance Memory in Rats
| Dose (µ g/side ) | 24-hour Retention | Reference |
| 1 | Impaired | |
| 10 | Enhanced |
Experimental Protocols
Protocol 1: Inhibitory Avoidance Task
This task assesses aversive memory by measuring an animal's latency to step into a dark compartment where it previously received a mild foot shock.
Materials:
-
Inhibitory avoidance apparatus (a two-chambered box with a light and a dark compartment separated by a guillotine door)
-
Shock generator
-
This compound
-
Vehicle solution (e.g., sterile saline)
-
Syringes and needles for injection
-
Animal subjects (e.g., adult female Wistar rats)
Procedure:
-
Habituation:
-
Gently place each rat in the light compartment of the apparatus with the guillotine door open.
-
Allow the rat to freely explore both compartments for 5 minutes.
-
Return the rat to its home cage.
-
-
Drug Administration:
-
Prepare solutions of this compound at the desired concentrations (e.g., 0.2, 1.0, 5.0 mg/kg) in the vehicle.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the training session.
-
-
Training:
-
Place the rat in the light compartment, facing away from the door.
-
Once the rat completely enters the dark compartment, close the guillotine door.
-
Deliver a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds).
-
Immediately after the shock, remove the rat and return it to its home cage.
-
-
Retention Testing:
-
Conduct retention tests at 1.5 hours (short-term memory) and 24 hours (long-term memory) after training.
-
Place the rat in the light compartment and measure the latency to enter the dark compartment (step-through latency).
-
A longer step-through latency is indicative of better memory of the aversive event. The maximum latency is typically capped at a predetermined time (e.g., 300 seconds).
-
Protocol 2: Novel Object Recognition Task
This task assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.
Materials:
-
Open field arena (e.g., a square box)
-
Two sets of identical objects (familiar objects) and one set of different objects (novel objects)
-
This compound
-
Vehicle solution
-
Syringes and needles for injection
-
Animal subjects (e.g., adult female Wistar rats)
Procedure:
-
Habituation:
-
Allow each rat to explore the empty open field arena for 10 minutes on two consecutive days to acclimate to the environment.
-
-
Drug Administration:
-
Prepare solutions of this compound at the desired concentrations (e.g., 0.2, 1.0, 5.0 mg/kg) in the vehicle.
-
Administer this compound or vehicle via i.p. injection 30 minutes before the training session.
-
-
Training (Familiarization Phase):
-
Place two identical objects (familiar objects) in the arena.
-
Place the rat in the arena, midway between the two objects, and allow it to explore for a set period (e.g., 5 minutes).
-
The time spent exploring each object is recorded. Exploration is defined as sniffing or touching the object with the nose and/or forepaws.
-
-
Retention Testing (Test Phase):
-
Conduct retention tests at 1.5 hours (short-term memory) and 24 hours (long-term memory) after training.
-
Replace one of the familiar objects with a novel object.
-
Place the rat back in the arena and record the time spent exploring the familiar and novel objects for a set period (e.g., 5 minutes).
-
A discrimination index can be calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
-
Mandatory Visualizations
References
- 1. This compound, a bombesin/gastrin-releasing peptide receptor antagonist, impairs aversive but not recognition memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Opposite effects of low and high doses of the gastrin-releasing peptide receptor antagonist this compound on memory consolidation in the hippocampus: possible involvement of the GABAergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of RC-3095 on Cytokine Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
RC-3095 is a selective antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR), which has demonstrated significant anti-inflammatory properties.[1][2] This document provides detailed protocols for investigating the effects of this compound on the expression of key pro-inflammatory cytokines, namely Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). The provided methodologies are designed for both in vitro and in vivo studies, enabling researchers to comprehensively evaluate the therapeutic potential of this compound in inflammatory disease models.
The mechanism of action for this compound's anti-inflammatory effects is believed to involve the inhibition of downstream signaling pathways activated by GRPR, which can lead to a reduction in the transcription and translation of pro-inflammatory cytokine genes. Studies have suggested that this may involve the modulation of pathways such as Toll-like receptor 4 (TLR-4) signaling and the subsequent activation of transcription factors like NF-κB and AP-1.[3]
Data Presentation
Quantitative data from the described experiments should be summarized in the following tables for clear comparison and analysis.
Table 1: Effect of this compound on Cytokine mRNA Expression in vitro
| Treatment Group | Concentration | Relative TNF-α mRNA Expression (fold change) | Relative IL-1β mRNA Expression (fold change) | Relative IL-6 mRNA Expression (fold change) |
| Vehicle Control | - | |||
| LPS | (Specify Conc.) | |||
| This compound + LPS | (Specify Conc. 1) | |||
| This compound + LPS | (Specify Conc. 2) | |||
| This compound + LPS | (Specify Conc. 3) | |||
| This compound alone | (Specify Conc. 3) |
Table 2: Effect of this compound on Cytokine Protein Secretion in vitro
| Treatment Group | Concentration | TNF-α Concentration (pg/mL) | IL-1β Concentration (pg/mL) | IL-6 Concentration (pg/mL) |
| Vehicle Control | - | |||
| LPS | (Specify Conc.) | |||
| This compound + LPS | (Specify Conc. 1) | |||
| This compound + LPS | (Specify Conc. 2) | |||
| This compound + LPS | (Specify Conc. 3) | |||
| This compound alone | (Specify Conc. 3) |
Table 3: Effect of this compound on Cytokine Levels in an in vivo Inflammation Model
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-1β (pg/mL) | Serum IL-6 (pg/mL) | Tissue MPO Activity (U/mg protein) |
| Sham | - | ||||
| Vehicle + Inducing Agent | - | ||||
| This compound + Inducing Agent | (Specify Dose 1) | ||||
| This compound + Inducing Agent | (Specify Dose 2) | ||||
| This compound alone | (Specify Dose 2) |
Experimental Protocols
In Vitro Study: Inhibition of LPS-Induced Cytokine Expression in Macrophages
This protocol details the investigation of this compound's effect on lipopolysaccharide (LPS)-induced pro-inflammatory cytokine expression in the RAW 264.7 macrophage cell line.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Seed the cells in appropriate culture plates (e.g., 24-well plates for protein analysis, 6-well plates for RNA isolation) at a density that will result in 80-90% confluency at the time of treatment. For example, seed 1.5 x 10⁵ cells/well in a 24-well plate.
-
Incubate the cells for 24 hours to allow for adherence.
2. Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., sterile PBS or DMSO). Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.1%).
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1 ng/mL, 10 ng/mL, 100 ng/mL) for 1 to 24 hours prior to LPS stimulation. A 2-hour pre-incubation is a good starting point.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period. For mRNA analysis, a 4-6 hour stimulation is often sufficient. For protein analysis of secreted cytokines, a 12-24 hour stimulation is recommended.
-
Include the following control groups:
-
Vehicle control (cells treated with the vehicle used for this compound and LPS).
-
LPS alone (cells treated with LPS and the vehicle for this compound).
-
This compound alone (cells treated with the highest concentration of this compound and the vehicle for LPS) to assess any intrinsic effects of the compound.
-
3. Sample Collection:
-
For RNA analysis: After the incubation period, wash the cells with ice-cold PBS and lyse them directly in the well using a suitable lysis buffer for RNA isolation.
-
For protein analysis: Collect the cell culture supernatants and centrifuge to remove any cellular debris. Store the supernatants at -80°C until analysis.
4. RNA Isolation and RT-qPCR:
-
Isolate total RNA from the cell lysates using a commercially available RNA isolation kit, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using SYBR Green or TaqMan probes for the target cytokines (TNF-α, IL-1β, IL-6) and a reference gene (e.g., GAPDH, β-actin).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
5. Enzyme-Linked Immunosorbent Assay (ELISA):
-
Quantify the concentration of TNF-α, IL-1β, and IL-6 in the collected cell culture supernatants using commercially available ELISA kits.
-
Follow the manufacturer's protocol for the assay. Briefly, this involves adding the supernatants to antibody-coated plates, followed by the addition of a detection antibody and a substrate for colorimetric detection.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
In Vivo Study: Evaluation of this compound in a Murine Model of Sepsis
This protocol describes the assessment of this compound's efficacy in a cecal ligation and puncture (CLP) mouse model of sepsis.
1. Animals:
-
Use male C57BL/6 mice (8-10 weeks old).
-
Acclimatize the animals for at least one week before the experiment.
-
Provide food and water ad libitum.
-
All animal procedures must be approved by the institutional animal care and use committee.
2. CLP Procedure:
-
Anesthetize the mice with an appropriate anesthetic.
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum below the ileocecal valve.
-
Puncture the cecum once or twice with a 22-gauge needle.
-
Return the cecum to the peritoneal cavity and suture the incision.
-
Administer fluid resuscitation (e.g., 1 mL of sterile saline subcutaneously).
-
The sham group will undergo the same surgical procedure without ligation and puncture of the cecum.
3. This compound Administration:
-
Administer this compound subcutaneously or intravenously at various doses (e.g., 0.3 mg/kg, 1 mg/kg, 3 mg/kg) at a specific time point relative to the CLP procedure (e.g., 1 hour before or 1-6 hours after).
-
The vehicle control group will receive an equivalent volume of the vehicle.
4. Sample Collection:
-
At a predetermined time point after CLP (e.g., 6, 12, or 24 hours), collect blood via cardiac puncture.
-
Euthanize the mice and collect tissues of interest (e.g., lung, liver, spleen) for further analysis.
5. Cytokine Analysis:
-
Separate serum from the collected blood by centrifugation.
-
Measure the levels of TNF-α, IL-1β, and IL-6 in the serum using ELISA kits as described in the in vitro protocol.
6. Myeloperoxidase (MPO) Assay:
-
To quantify neutrophil infiltration in tissues, perform an MPO assay on tissue homogenates. This will provide an indirect measure of inflammation.
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound's anti-inflammatory effects.
References
- 1. Gastrin-Releasing Peptide Receptor Antagonism Induces Protection from Lethal Sepsis: Involvement of Toll-like Receptor 4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Selective Gastrin-Releasing Peptide Receptor Antagonist, Does Not Protect the Lungs in an Experimental Model of Lung Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective gastrin-releasing peptide receptor antagonist, does not protect the lungs in an experimental model of lung ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis of GRPR Expression in RC-3095 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor, is a significant target in oncological research due to its overexpression in various cancers, including prostate, breast, lung, and pancreatic cancer.[1][2] Its ligand, gastrin-releasing peptide (GRP), stimulates cell proliferation and is implicated in tumor growth.[2][3] RC-3095 is a selective GRPR antagonist that competitively binds to the receptor, thereby inhibiting the downstream signaling pathways that promote cell growth.[1] These application notes provide a comprehensive guide to performing and quantifying immunohistochemistry (IHC) for GRPR expression in tissues treated with this compound, a critical step in evaluating the therapeutic efficacy of this and similar GRPR-targeting compounds.
Data Presentation: Effect of this compound on GRPR Expression
Quantitative analysis of GRPR expression is crucial for determining the in vivo effects of this compound. Studies have demonstrated that treatment with GRPR antagonists can lead to a reduction in receptor levels. For instance, in a study involving H-69 small cell lung carcinoma (SCLC) xenografts in athymic nude mice, treatment with this compound resulted in a significant decrease in GRPR concentration.[4]
| Treatment Group | GRPR Concentration Change | Method of Quantification | Reference |
| Control (untreated) | Baseline | Receptor Analysis | Koppán et al., 1998[4] |
| This compound (10 µ g/animal/day for 5 weeks) | 29.0% decrease (P < 0.01) | Receptor Analysis | Koppán et al., 1998[4] |
Experimental Protocols
This section provides a detailed methodology for the immunohistochemical staining of GRPR in formalin-fixed, paraffin-embedded (FFPE) tissues, followed by a protocol for the semi-quantitative analysis of GRPR expression.
I. Immunohistochemistry (IHC) Protocol for GRPR
This protocol is a general guideline and may require optimization for specific tissues and antibodies.
1. Materials and Reagents:
-
FFPE tissue sections (4-5 µm thick) on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Wash Buffer (e.g., Tris-buffered saline with 0.05% Tween-20, TBS-T)
-
Blocking Buffer (e.g., 5% normal goat serum in TBS-T)
-
Primary Antibody: Rabbit anti-GRPR polyclonal antibody
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) chromogen substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
2. Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2 x 5 minutes.
-
Immerse in 100% ethanol for 2 x 3 minutes.
-
Immerse in 95% ethanol for 2 minutes.
-
Immerse in 80% ethanol for 2 minutes.
-
Immerse in 70% ethanol for 2 minutes.
-
Rinse gently with running deionized water for 5 minutes.
3. Antigen Retrieval:
-
Preheat a water bath or steamer to 95-100°C.
-
Immerse slides in preheated Antigen Retrieval Buffer.
-
Incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with deionized water and then with Wash Buffer.
4. Staining Procedure:
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with Wash Buffer (3 x 2 minutes).
-
Blocking: Incubate with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific binding.
-
Primary Antibody: Drain blocking buffer and incubate with the primary anti-GRPR antibody (diluted according to the manufacturer's instructions) in a humidified chamber overnight at 4°C.
-
Rinse with Wash Buffer (3 x 5 minutes).
-
Secondary Antibody: Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with Wash Buffer (3 x 5 minutes).
-
Detection: Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with Wash Buffer (3 x 5 minutes).
-
Chromogen: Apply DAB substrate solution and incubate for 2-10 minutes, or until the desired brown staining intensity is reached (monitor under a microscope).
-
Rinse with deionized water to stop the reaction.
5. Counterstaining and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
Dehydrate through graded alcohols (70%, 80%, 95%, 100%) and clear in xylene.
-
Coverslip with a permanent mounting medium.
II. Quantification of GRPR Expression: Immunoreactive Score (IRS)
The Immunoreactive Score (IRS), also known as the Remmele and Stegner score, provides a semi-quantitative evaluation of protein expression by considering both the staining intensity and the percentage of positive cells.[5]
1. Scoring of Staining Intensity (SI):
-
0 = No staining
-
1 = Weak staining
-
2 = Moderate staining
-
3 = Strong staining
2. Scoring of Percentage of Positive Cells (PP):
-
0 = 0% positive cells
-
1 = <10% positive cells
-
2 = 10-50% positive cells
-
3 = 51-80% positive cells
-
4 = >80% positive cells
3. Calculation of the Immunoreactive Score (IRS): The final IRS is calculated by multiplying the staining intensity score by the percentage of positive cells score:
IRS = SI x PP
The resulting IRS ranges from 0 to 12.
Example of IRS Calculation: If a tissue section shows moderate staining (SI = 2) in 60% of the tumor cells (PP = 3), the IRS would be 2 x 3 = 6.
Visualization of Pathways and Workflows
GRPR Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of GRP to its receptor, GRPR, and the point of inhibition by this compound.
Caption: GRPR signaling pathway and this compound inhibition.
Immunohistochemistry Experimental Workflow
The diagram below outlines the key steps in the immunohistochemical analysis of GRPR expression in tissue samples.
References
- 1. scbt.com [scbt.com]
- 2. Regulation of HER expression and transactivation in human prostate cancer cells by a targeted cytotoxic bombesin analog (AN-215) and a bombesin antagonist (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunohistochemical analysis of gastrin-releasing peptide receptor (GRPR) and possible regulation by estrogen receptor βcx in human prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bombesin/gastrin-releasing peptide antagonists this compound and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following RC-3095 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
RC-3095 is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin (B8815690) receptor subtype 2 (BB2). Initially developed as an anti-cancer agent due to the role of GRP in promoting the growth of various tumors, emerging evidence has highlighted its significant immunomodulatory properties.[1][2] this compound has demonstrated anti-inflammatory effects, including the ability to modulate cytokine production, influence macrophage polarization, and increase the population of regulatory T cells (Tregs).[1][3] These characteristics make this compound a compelling candidate for therapies aiming to alter the tumor microenvironment (TME) to favor an anti-tumor immune response.
Flow cytometry is an indispensable tool for dissecting the complex cellular composition of the TME and peripheral blood, allowing for the precise quantification and phenotyping of immune cell subsets.[4] These application notes provide detailed protocols for the analysis of immune cells from tumor tissue and peripheral blood following treatment with this compound, enabling researchers to effectively evaluate its immunological impact.
Mechanism of Action and Immunomodulatory Effects
This compound competitively binds to GRPR, blocking the downstream signaling initiated by its natural ligand, GRP. In the context of the immune system, GRPR signaling has been linked to pro-inflammatory responses. By antagonizing this receptor, this compound can suppress inflammatory pathways. Notably, studies have shown that this compound can inhibit the Toll-like receptor 4 (TLR4) signaling pathway in macrophages, leading to a reduction in the activation of key transcription factors like NF-κB and AP-1. This, in turn, decreases the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Furthermore, this compound has been observed to inhibit the polarization of macrophages towards the pro-inflammatory M1 phenotype while promoting a shift towards the anti-inflammatory M2 phenotype.[3] In lymphocytes, this compound has been shown to decrease proliferation and increase the number of immunosuppressive Treg cells.[5]
Data Presentation: Illustrative Quantitative Analysis
The following tables present illustrative data summarizing the expected immunomodulatory effects of this compound on tumor-infiltrating lymphocytes (TILs) and tumor-associated macrophages (TAMs).
Note: The following data is a hypothetical representation based on qualitative findings from preclinical studies.[3][5] Specific quantitative results may vary depending on the tumor model, dosage, and duration of treatment.
Table 1: Illustrative Analysis of Tumor-Infiltrating T Cell Subsets
| Cell Population | Marker Profile | Control Group (% of CD45+ cells) | This compound Treated Group (% of CD45+ cells) | Fold Change |
| CD8+ T Cells | CD3+ CD8+ | 15.2 ± 2.5 | 18.5 ± 3.1 | 1.2 |
| CD4+ Helper T Cells | CD3+ CD4+ Foxp3- | 25.8 ± 4.1 | 22.1 ± 3.8 | 0.9 |
| Regulatory T Cells (Tregs) | CD3+ CD4+ Foxp3+ CD25+ | 4.5 ± 1.2 | 8.9 ± 1.8 | 2.0 |
| CD8+/Treg Ratio | - | 3.4 | 2.1 | - |
Table 2: Illustrative Analysis of Tumor-Associated Macrophage Polarization
| Cell Population | Marker Profile | Control Group (% of CD45+ CD11b+ F4/80+ cells) | This compound Treated Group (% of CD45+ CD11b+ F4/80+ cells) | Fold Change |
| M1 Macrophages | CD86+ or iNOS+ | 65.3 ± 8.2 | 35.7 ± 6.9 | 0.5 |
| M2 Macrophages | CD206+ or Arg1+ | 34.7 ± 6.5 | 64.3 ± 8.8 | 1.9 |
| M1/M2 Ratio | - | 1.9 | 0.6 | - |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Isolation of Single-Cell Suspensions from Solid Tumors
This protocol describes the preparation of a single-cell suspension from murine solid tumors, suitable for flow cytometry.
Materials:
-
Tumor tissue
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Tumor Digestion Buffer: RPMI 1640 with Collagenase IV (1 mg/mL), DNase I (100 U/mL), and Hyaluronidase (100 U/mL)
-
ACK Lysing Buffer
-
70 µm and 40 µm cell strainers
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (FACS Buffer): PBS with 2% FBS and 2 mM EDTA
Procedure:
-
Excise tumor tissue and place it in a petri dish containing cold RPMI 1640.
-
Mince the tumor into small pieces (<2 mm³) using a sterile scalpel.
-
Transfer the minced tissue into a 50 mL conical tube containing 10 mL of pre-warmed Tumor Digestion Buffer.
-
Incubate at 37°C for 30-45 minutes with gentle agitation.
-
Stop the digestion by adding 20 mL of RPMI 1640 with 10% FBS.
-
Pass the cell suspension through a 70 µm cell strainer into a fresh 50 mL conical tube.
-
Centrifuge at 400 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 5 mL of ACK Lysing Buffer and incubate for 5 minutes at room temperature to lyse red blood cells.
-
Add 20 mL of FACS Buffer to neutralize the ACK buffer and centrifuge at 400 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in an appropriate volume of FACS Buffer.
-
Pass the suspension through a 40 µm cell strainer to obtain a single-cell suspension.
-
Perform a cell count and assess viability using Trypan Blue or a viability dye compatible with flow cytometry. Adjust cell concentration to 1 x 10⁷ cells/mL in FACS Buffer.
Protocol 2: Multi-Color Flow Cytometry Staining of Immune Cells
This protocol provides a general framework for staining both surface and intracellular markers on isolated single cells.
Materials:
-
Single-cell suspension from Protocol 1
-
FACS Buffer
-
Fc Block (e.g., anti-mouse CD16/32)
-
Fluorochrome-conjugated antibodies (see Table 3 for a suggested panel)
-
Live/Dead fixable viability dye
-
Foxp3/Transcription Factor Staining Buffer Set
-
96-well V-bottom plate
Procedure:
-
Add 1 x 10⁶ cells in 100 µL of FACS buffer to each well of a 96-well plate.
-
Centrifuge the plate at 400 x g for 3 minutes at 4°C and discard the supernatant.
-
Viability Staining: Resuspend cells in 100 µL of PBS containing a Live/Dead fixable viability dye according to the manufacturer's instructions. Incubate for 20 minutes at 4°C in the dark. Wash once with 200 µL of FACS Buffer.
-
Fc Block: Resuspend the cell pellet in 50 µL of FACS Buffer containing Fc Block. Incubate for 10 minutes at 4°C.
-
Surface Staining: Without washing, add 50 µL of the surface antibody cocktail (prepared at 2x concentration in FACS Buffer). Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of FACS Buffer, centrifuging at 400 x g for 3 minutes between washes.
-
Fixation/Permeabilization: Resuspend the cells in 100 µL of Fixation/Permeabilization buffer from the Foxp3 staining kit. Incubate for 30-60 minutes at 4°C in the dark.
-
Wash once with 200 µL of 1x Permeabilization Buffer.
-
Intracellular Staining: Resuspend the fixed and permeabilized cells in 100 µL of the intracellular antibody cocktail (prepared in 1x Permeabilization Buffer). Incubate for 30-45 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of 1x Permeabilization Buffer.
-
Resuspend the final cell pellet in 200 µL of FACS Buffer for acquisition on a flow cytometer.
Table 3: Suggested Antibody Panel for Flow Cytometry
| Target | Fluorochrome | Clone | Lineage/Function |
| CD45 | BUV395 | 30-F11 | Pan-Leukocyte |
| Live/Dead | e.g., Zombie NIR | - | Viability |
| CD3e | APC-Cy7 | 145-2C11 | T Cells |
| CD4 | BV786 | RM4-5 | Helper T Cells, Tregs |
| CD8a | PerCP-Cy5.5 | 53-6.7 | Cytotoxic T Cells |
| Foxp3 | PE | FJK-16s | Regulatory T Cells |
| CD11b | FITC | M1/70 | Myeloid Cells |
| F4/80 | PE-Cy7 | BM8 | Macrophages |
| CD86 | BV605 | GL-1 | M1 Macrophage Marker |
| CD206 | APC | C068C2 | M2 Macrophage Marker |
| CD49b | BV421 | DX5 | NK Cells |
Conclusion
The analysis of immune cell populations by flow cytometry is critical for understanding the in vivo effects of immunomodulatory agents like this compound. The protocols and panels provided here offer a robust framework for researchers to investigate the impact of GRPR antagonism on the tumor microenvironment. By characterizing changes in key immune subsets such as T cells and macrophages, these studies will provide valuable insights into the therapeutic potential of this compound and inform the development of novel cancer immunotherapies.
References
- 1. This compound, a Selective Gastrin-Releasing Peptide Receptor Antagonist, Does Not Protect the Lungs in an Experimental Model of Lung Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bombesin related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effect of this compound, an antagonist of the gastrin-releasing peptide receptor, in experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bombesin receptor antagonists may be preferable to agonists for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
Application Notes and Protocols: A Comparative Analysis of Subcutaneous and Intravenous Administration of RC-3095
For Researchers, Scientists, and Drug Development Professionals
Introduction
RC-3095 is a potent and selective antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR).[1][2] Bombesin and its mammalian equivalent, gastrin-releasing peptide (GRP), are neuropeptides that influence a range of physiological processes, including smooth muscle contraction, endocrine and exocrine secretions, and cell growth.[1] Notably, GRPR is overexpressed in various malignancies, such as prostate, breast, and small cell lung cancer, making it a promising target for cancer therapy.[3] this compound has demonstrated anti-tumor activity in preclinical models by inhibiting the growth of various cancers.[4][5][6] Beyond its oncological applications, this compound has also been shown to possess anti-inflammatory properties.[2][7]
These application notes provide a comprehensive overview of this compound, with a focus on the comparative effects of subcutaneous (SC) versus intravenous (IV) administration. This document is intended to guide researchers in designing and executing preclinical studies involving this compound.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the GRPR, a G protein-coupled receptor.[3] By binding to GRPR, this compound blocks the downstream signaling cascades initiated by the natural ligands, GRP and bombesin. One of the key mechanisms underlying the anti-tumor effect of this compound involves the heterologous down-regulation of epidermal growth factor receptors (EGFRs).[8] The inhibition of GRPR signaling by this compound leads to a sustained decrease in both the levels and mRNA expression of EGFRs, thereby impeding tumor cell proliferation.[5][8] In the context of inflammation, this compound has been shown to attenuate the release of pro-inflammatory cytokines such as TNF-α and IL-1β.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Measurement of Serum EGFR mRNA Expression is a Reliable Predictor of Treatment Response and Survival Outcomes in Non- Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Acquisition of temozolomide resistance by the rat C6 glioma cell line increases cell migration and side population phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Selective Gastrin-Releasing Peptide Receptor Antagonist, Does Not Protect the Lungs in an Experimental Model of Lung Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-proliferative effect of the gastrin-release peptide receptor antagonist this compound plus temozolomide in experimental glioblastoma models | springermedicine.com [springermedicine.com]
Troubleshooting & Optimization
Solubility issues with RC-3095 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RC-3095. The information is presented in a question-and-answer format to directly address common issues, particularly those related to aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin (B8815690) receptor subtype 2 (BB2).[1][2][3] As a peptide antagonist, it competitively inhibits the binding of natural ligands like gastrin-releasing peptide (GRP) to GRPR.[4] This blockage inhibits downstream signaling pathways that are involved in various physiological and pathological processes, including cell proliferation.[4] this compound has demonstrated anti-inflammatory effects in several experimental models.
Q2: What are the chemical properties of this compound?
This compound is a synthetic peptide. It is often supplied as a trifluoroacetate (B77799) (TFA) salt. The chemical properties vary slightly between the free base and the TFA salt.
| Property | This compound | This compound TFA |
| Molecular Formula | C₅₆H₇₉N₁₅O₉ | C₅₈H₈₀F₃N₁₅O₁₁ |
| Molecular Weight | 1106.32 g/mol | 1220.34 g/mol |
| Appearance | Solid | White to off-white solid |
| CAS Number | 138147-78-1 | 1217463-61-0 |
(Data sourced from multiple references)
Troubleshooting Guide: Solubility Issues
Q3: My this compound is not dissolving in aqueous solution. What should I do?
Difficulty in dissolving this compound in aqueous solutions is a common issue. Here is a step-by-step guide to troubleshoot this problem.
Initial Steps:
-
Start with Water: For the TFA salt of this compound, the reported solubility in water is up to 40 mg/mL. However, this may require mechanical assistance.
-
Use Sonication: Ultrasonic treatment is recommended to aid dissolution in water. Sonicate in short bursts in an ice bath to avoid heating the sample.
-
Gentle Agitation: Vortexing or gentle shaking can also help to dissolve the peptide.
If Insoluble in Water:
The solubility of peptides is highly dependent on their amino acid composition and net charge. The pH of the solution plays a critical role.
-
For Basic Peptides (Net Positive Charge): If this compound does not dissolve in neutral water, its solubility may be enhanced in an acidic solution. Try dissolving it in a dilute acidic solution, such as 10% acetic acid.
-
For Acidic Peptides (Net Negative Charge): If the peptide has a net negative charge, a basic solution can improve solubility. A small amount of dilute ammonium (B1175870) hydroxide (B78521) (e.g., <50 µL) or 0.1 M ammonium bicarbonate can be used.
Using Co-solvents:
If aqueous solutions alone are insufficient, organic co-solvents can be used.
-
Dissolve in Organic Solvent First: For hydrophobic peptides, first, dissolve the peptide in a minimal amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Dilute with Aqueous Buffer: Slowly add the peptide-organic solvent solution dropwise into the stirring aqueous buffer to reach the desired final concentration. If the solution becomes cloudy, the solubility limit has been exceeded.
Important Considerations:
-
TFA Salt: Most synthetic peptides are supplied as TFA salts, which can affect solubility. In some cases, exchanging the TFA salt for an acetate (B1210297) or hydrochloride salt may improve solubility and be more suitable for biological assays.
-
Precipitation in Media: Peptides that dissolve in water may precipitate when diluted in cell culture media due to changes in pH or interactions with salts in the media. It is crucial to ensure the final pH of the solution is compatible with the peptide's solubility characteristics.
Q4: What is the recommended procedure for preparing a stock solution of this compound?
The following protocol is a general guideline for preparing a stock solution of this compound TFA salt in water.
Experimental Protocol: Preparation of this compound Stock Solution
Materials:
-
This compound TFA powder
-
Sterile, distilled water (H₂O)
-
Ultrasonic water bath
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Add the desired volume of sterile water to the vial to achieve a concentration of up to 40 mg/mL.
-
Gently vortex the vial to mix.
-
Place the vial in an ultrasonic water bath and sonicate until the powder is completely dissolved. Monitor the solution to ensure it does not overheat.
-
Once dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
-
For use in cell culture, it is recommended to filter-sterilize the final working solution through a 0.22 µm filter.
Stock Solution Preparation Table (for this compound TFA, MW: 1220.34):
| Desired Concentration | Mass of this compound TFA | Volume of Water |
| 1 mM | 1 mg | 0.8194 mL |
| 5 mM | 1 mg | 0.1639 mL |
| 10 mM | 1 mg | 0.0819 mL |
| 1 mM | 5 mg | 4.0972 mL |
| 5 mM | 5 mg | 0.8194 mL |
| 10 mM | 5 mg | 0.4097 mL |
| 1 mM | 10 mg | 8.1944 mL |
| 5 mM | 10 mg | 1.6389 mL |
| 10 mM | 10 mg | 0.8194 mL |
Q5: How should I store this compound powder and stock solutions?
Proper storage is crucial to maintain the stability and activity of this compound.
-
Powder: The lyophilized powder should be stored in a tightly sealed container, protected from moisture. For long-term storage, -20°C or -80°C is recommended.
-
Stock Solutions: Once dissolved, it is best to prepare aliquots to minimize freeze-thaw cycles. Store stock solutions at -20°C or -80°C. Generally, solutions can be stored for up to one month at -20°C and up to six months at -80°C.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound acts as an antagonist to the Gastrin-Releasing Peptide Receptor (GRPR). Upon binding of its natural ligand, GRP, GRPR activates downstream signaling cascades that can lead to cellular proliferation and inflammation. This compound competitively blocks this binding, thereby inhibiting these effects. One of the key downstream consequences of this compound activity is the downregulation of the Epidermal Growth Factor Receptor (EGFR).
Caption: Signaling pathway of this compound as a GRPR antagonist.
Experimental Workflow for Testing this compound Solubility
This workflow outlines a systematic approach to determining the optimal solvent for this compound in your experiments.
Caption: A logical workflow for troubleshooting this compound solubility.
References
- 1. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Optim Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their oncology drug development experiments.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during various experimental stages.
Biomarker Discovery and Validation
Question: My biomarker assay results are not reproducible. What steps should I take?
Answer: Lack of reproducibility is a common challenge in biomarker discovery.[1][2][3] Follow these steps to troubleshoot the issue:
-
Review Assay Protocol and Reagent Quality:
-
Ensure the experimental protocol was followed precisely.[4]
-
Verify the quality and storage conditions of all reagents, including antibodies and primers.
-
Check for lot-to-lot variability in critical reagents.
-
-
Assess Sample Quality and Handling:
-
Evaluate the integrity and quality of your clinical samples. Poor quality samples can lead to false discoveries.[5]
-
Ensure consistent sample collection, processing, and storage procedures to minimize pre-analytical variability.
-
Temperature fluctuations can degrade sensitive biomarkers like nucleic acids and proteins.
-
-
Investigate Technical Execution:
-
Pipetting errors can introduce significant variability.
-
Confirm that all equipment is properly calibrated and maintained.
-
For qPCR-based assays, inconsistent DNA template amounts can lead to varied results.
-
-
Address Potential Contamination:
-
Rule out microbial or cross-sample contamination, which can lead to misleading signals.
-
-
Statistical Analysis Review:
-
Ensure that the sample size is sufficient to achieve statistical power.
Question: I am observing a high degree of tumor heterogeneity in my samples, which is affecting my biomarker's performance. What can I do?
Answer: Tumor heterogeneity is a significant factor that can impact the reliability of biomarkers. Consider the following approaches:
-
Multi-region Sampling: If possible, analyze multiple regions of the same tumor to account for spatial heterogeneity.
-
Liquid Biopsies: Utilize liquid biopsies to capture a more representative profile of the tumor's genetic landscape from circulating tumor DNA (ctDNA).
-
Single-Cell Sequencing: Employ single-cell sequencing technologies to dissect the cellular diversity within the tumor.
-
Personalized Biomarkers: Shift from identifying biomarkers common to a cancer type to discovering markers unique to an individual patient's tumor.
Preclinical In Vitro Experiments
Question: I am experiencing high background in my cell-based assay. How can I reduce it?
Answer: High background can obscure the true signal in cell-based assays. Here are some common causes and solutions:
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound reagents. Increase the number and vigor of wash steps.
-
Blocking Issues: Insufficient or improper blocking can lead to non-specific binding of antibodies. Optimize the blocking buffer, concentration, and incubation time.
-
Antibody Concentration: An excessively high concentration of primary or secondary antibodies can cause non-specific binding. Perform a titration to determine the optimal antibody concentration.
-
Contaminated Reagents: Microbial or chemical contamination of buffers or reagents can contribute to high background. Use fresh, sterile reagents.
-
Autofluorescence: Cells themselves can exhibit autofluorescence. Include an unstained control to assess the level of autofluorescence.
-
Secondary Antibody Specificity: Ensure the secondary antibody is not cross-reacting with other components in the sample.
Question: My cell viability (e.g., MTT) assay results are inconsistent. What are the potential reasons?
Answer: Inconsistent results in cell viability assays can arise from several factors:
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variability. Ensure a homogenous cell suspension and accurate pipetting.
-
Reagent Preparation and Incubation:
-
Ensure the MTT reagent is properly dissolved and filter-sterilized.
-
Optimize the incubation time with the MTT reagent, as this can vary between cell lines.
-
Ensure complete solubilization of the formazan (B1609692) crystals before reading the absorbance.
-
-
Culture Conditions:
-
Serum and phenol (B47542) red in the culture medium can interfere with the assay and generate background.
-
Ensure consistent incubation conditions (temperature, CO2, humidity).
-
-
Data Analysis:
-
Subtract the absorbance of a blank (medium only) from all readings.
-
Preclinical In Vivo Experiments
Question: The investigational drug is showing lower than expected efficacy in our xenograft model. What should we investigate?
Answer: Several factors can contribute to poor drug efficacy in in vivo models:
-
Dose and Schedule: The dose and dosing schedule may not be optimal. It's crucial to perform dose-range finding studies to determine the maximum tolerated dose (MTD) and an optimal dosing regimen.
-
Pharmacokinetics (PK): The drug may not be reaching the tumor in sufficient concentrations. Conduct pharmacokinetic studies to assess drug absorption, distribution, metabolism, and excretion (ADME).
-
Tumor Model Selection: The chosen cell line or patient-derived xenograft (PDX) model may not be sensitive to the drug. Ensure the model has the relevant molecular target or pathway that the drug is designed to inhibit.
-
Drug Formulation and Administration: Issues with drug solubility, stability, or the route of administration can affect bioavailability.
-
Tumor Microenvironment: The artificial microenvironment of a subcutaneous xenograft may not fully recapitulate the complexity of a human tumor, potentially affecting drug response.
Question: We are observing unexpected toxicity in our animal models during a dose-escalation study. What is the appropriate course of action?
Answer: Unexpected toxicity requires immediate attention to ensure animal welfare and data integrity:
-
Follow the 3+3 Design Rules: In a traditional 3+3 dose-escalation design, if one out of three animals experiences a dose-limiting toxicity (DLT), three more animals are added to that cohort. If two or more out of three to six animals experience a DLT, the MTD has been exceeded, and the next lower dose level is typically considered the MTD.
-
Review DLT Criteria: Ensure that the observed toxicities meet the predefined DLT criteria in the study protocol.
-
Investigate the Cause:
-
Confirm that the correct dose was administered.
-
Assess the health status of the animals before dosing.
-
Consider if the vehicle or formulation is contributing to the toxicity.
-
-
Adapt the Study: Based on the findings, it may be necessary to de-escalate the dose, modify the dosing schedule, or revise the DLT definition.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
Question: My PK/PD model is failing to converge. What are the common reasons and how can I fix it?
Answer: Model convergence issues are a frequent challenge in PK/PD analysis. Here are some troubleshooting steps:
-
Check Starting Parameter Values: Poor initial estimates for model parameters are a common cause of non-convergence. Provide plausible starting values based on literature or previous data.
-
Model Complexity: The model may be too complex for the available data. Start with a simpler model and gradually increase complexity.
-
Data Quality and Quantity: Insufficient or poor-quality data may not be able to support the estimation of all model parameters.
-
Increase Iterations: The optimization algorithm may need more iterations to find a solution. Increase the maximum number of iterations.
-
Identifiability Issues: The model may be structured in a way that makes it impossible to uniquely estimate certain parameters from the data.
II. Frequently Asked Questions (FAQs)
Q1: What is the "Optim" initiative in the context of oncology drug development?
A1: "Optim," likely referring to the FDA's "Project Optimus," is an initiative to reform the dose optimization and selection paradigm in oncology drug development. It encourages moving away from solely identifying the maximum tolerated dose (MTD) and instead finding a dose that balances efficacy and safety to improve patient outcomes.
Q2: What are the key principles of an adaptive trial design in oncology?
A2: Adaptive trial designs allow for prospectively planned modifications to a trial's design based on accumulating data. Key features include:
-
Interim Analyses: Data is analyzed at predefined timepoints during the trial.
-
Adaptation Rules: Pre-specified rules for making changes, such as stopping the trial for futility or efficacy, adjusting the sample size, or modifying the treatment arms.
-
Flexibility: Can combine phases of a trial (e.g., seamless Phase I/II design) to accelerate drug development.
Q3: What are the common challenges in implementing adaptive trial designs?
A3: While beneficial, adaptive designs present several challenges:
-
Logistical Complexity: Requires robust data management and timely analysis.
-
Regulatory Scrutiny: Requires clear pre-specification of all potential adaptations and statistical analysis plans.
-
Potential for Bias: If not well-conducted, interim analyses can introduce operational bias.
Q4: What are the critical steps for validating a new cancer biomarker?
A4: The validation of a new cancer biomarker is a multi-step process to ensure its clinical utility:
-
Analytical Validation: Establishes the assay's performance characteristics, including sensitivity, specificity, accuracy, and precision.
-
Clinical Validation: Confirms the biomarker's ability to divide the patient population into distinct groups with different outcomes.
-
Demonstration of Clinical Utility: Shows that using the biomarker in clinical practice improves patient outcomes.
Q5: What is the purpose of a primary screen in a high-throughput screening (HTS) campaign?
A5: The primary screen is the initial step in an HTS campaign to test a large library of compounds against a specific biological target to identify "hits" that show activity. The goal is to cast a wide net and then follow up with more rigorous secondary and confirmatory assays to eliminate false positives and prioritize promising candidates.
III. Data Presentation
Table 1: Common Causes of High Background in Cell-Based Assays and Corresponding Solutions
| Cause | Solution |
| Insufficient Washing | Increase the number and/or duration of wash steps. |
| Inadequate Blocking | Optimize blocking buffer, concentration, and incubation time. |
| High Antibody Concentration | Titrate primary and secondary antibodies to determine optimal concentrations. |
| Reagent Contamination | Use fresh, sterile buffers and reagents. |
| Cellular Autofluorescence | Include an unstained cell control to measure baseline fluorescence. |
| Secondary Antibody Cross-Reactivity | Run a control with only the secondary antibody to check for non-specific binding. |
Table 2: Troubleshooting Non-Reproducible Biomarker Assay Results
| Potential Issue | Troubleshooting Action |
| Protocol Deviation | Review and strictly adhere to the established assay protocol. |
| Reagent Variability | Check reagent quality, storage, and lot-to-lot consistency. |
| Sample Quality | Assess sample integrity and standardize collection and handling procedures. |
| Technical Errors | Verify equipment calibration and ensure proper pipetting techniques. |
| Contamination | Implement strict aseptic techniques and use fresh reagents to rule out contamination. |
| Inappropriate Statistical Analysis | Consult with a biostatistician to ensure the correct analytical methods are being used. |
IV. Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells in culture
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate, shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the efficacy of an anti-cancer agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Cancer cell line or patient-derived tumor fragments
-
Test compound and vehicle
-
Calipers for tumor measurement
Procedure:
-
Implant cancer cells or tumor fragments subcutaneously into the flank of the mice.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 70-300 mm³), randomize the mice into treatment and control groups.
-
Measure the initial tumor volume of each mouse using calipers (Volume = (Length x Width²)/2).
-
Administer the test compound or vehicle to the respective groups according to the predetermined dose and schedule.
-
Monitor animal health and body weight throughout the study.
-
Measure tumor volumes 2-3 times per week.
-
Continue treatment for the specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Analyze the data by comparing the tumor growth in the treatment groups to the control group.
V. Visualizations
References
Safety Operating Guide
Essential Guide to the Proper Disposal of RC-3095
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds like RC-3095, a selective bombesin/gastrin-releasing peptide receptor (GRPR) antagonist, is a critical component of laboratory safety and regulatory compliance.[1] This document provides a comprehensive, step-by-step guide to ensure the safe disposal of this compound, thereby minimizing environmental impact and workplace hazards.
I. Understanding this compound: Key Chemical Data
This compound is a research-grade chemical compound used in laboratory settings.[1] A summary of its key properties is presented below to inform safe handling and disposal procedures.
| Property | Value |
| CAS Number | 138147-78-1[2] |
| Molecular Formula | C58H80F3N15O11[3] |
| Molecular Weight | 1220.34 g/mol [3] |
| Target | Bombesin Receptor[3] |
| Storage | Sealed storage, away from moisture.[1][3] |
II. Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
Required PPE:
-
Splash goggles: To protect eyes from potential splashes.[4]
-
Full suit or lab coat: To prevent skin contact.[4]
-
Dust respirator: To avoid inhalation of the compound, especially if in powdered form.[4]
-
Gloves: Chemical-resistant gloves are essential to prevent direct skin contact.[4]
-
Boots: To protect feet from spills.[4]
Engineering Controls:
-
Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.[4]
-
Ensure that a safety shower and eyewash station are readily accessible.
III. Step-by-Step Disposal Protocol for this compound
As this compound is intended for research use only, its disposal must be managed in accordance with regulations for chemical waste. Do not dispose of this compound via standard trash or sewer systems.
Step 1: Waste Identification and Segregation
-
All materials contaminated with this compound, including unused product, empty containers, and contaminated labware (e.g., pipette tips, vials), should be classified as hazardous chemical waste.
-
Segregate this compound waste from other waste streams such as biological, radioactive, or general laboratory trash.[5]
Step 2: Waste Collection and Containment
-
Collect all this compound waste in a designated, sturdy, and leak-proof container.[5]
-
The container must be compatible with the chemical properties of this compound.
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name "this compound." Do not use abbreviations or chemical formulas.[5]
-
Keep the waste container securely sealed when not in use.[5]
Step 3: On-site Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from heat and sources of ignition.[4]
-
Store flammable waste in a fire-rated cabinet.[5]
-
Use secondary containment bins to prevent the spread of material in case of a leak.[5]
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
Follow all institutional and local regulations for scheduling a waste pickup.
In Case of a Spill:
-
Small Spill: Use appropriate tools to carefully collect the spilled material and place it into a convenient, labeled waste disposal container.[4]
-
Large Spill: Use a shovel to place the spilled material into a labeled waste disposal container.[4]
-
In either case, ensure you are wearing the appropriate PPE, including a self-contained breathing apparatus if necessary, to avoid inhalation.[4] Consult a specialist if you are unsure how to handle a large spill.[4]
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Handling Protocols for RC-3095
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling investigational compounds like RC-3095. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling of this compound.
This compound is a selective bombesin/gastrin-releasing peptide receptor (GRPR) antagonist used in research settings.[1] Adherence to proper safety protocols is crucial to minimize exposure risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is necessary when working with this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications |
| Eye Protection | Splash goggles | Should be worn at all times to protect against splashes. |
| Hand Protection | Gloves | Chemical-resistant gloves are required. |
| Body Protection | Full suit | A full laboratory suit should be worn to prevent skin contact. |
| Respiratory Protection | Dust respirator | A dust respirator is necessary to avoid inhalation of the product, especially when handling the powder form. A self-contained breathing apparatus may be required for large spills or in poorly ventilated areas.[2] |
| Foot Protection | Boots | Protective boots are recommended to be worn in the handling area. |
Emergency First Aid Procedures
In the event of exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the initial response for different types of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration.[2] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water.[2] |
| Eye Contact | Immediately flush eyes with water as a precaution. Remove any contact lenses if present and easy to do so.[2] |
| Ingestion | Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] |
Note: Always seek medical attention after any exposure.
Handling and Storage Protocols
Proper handling and storage are essential to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Keep the compound away from heat and sources of ignition.[2]
-
Avoid breathing dust.[2]
-
Use in a well-ventilated area or with local exhaust ventilation.[2]
-
Wash hands thoroughly after handling and before eating, smoking, or using the lavatory.[2]
Storage:
Spill and Disposal Procedures
In the event of a spill, prompt and safe cleanup is necessary to prevent contamination and exposure.
Spill Response:
-
Small Spills: Use appropriate tools to carefully place the spilled material into a designated waste disposal container.[2]
-
Large Spills: Use a shovel to transfer the spilled material into a convenient waste disposal container.[2]
-
Ensure adequate ventilation and wear the appropriate PPE during cleanup.
Disposal:
-
Dispose of waste material in a designated and convenient waste disposal container.
-
Follow all local, state, and federal regulations for chemical waste disposal.
Visualized Workflows
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the standard operating procedures and emergency response actions.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
